2-(4-Fluorophenyl)-2-oxoethyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
[2-(4-fluorophenyl)-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWVLMFYYZBSGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90501278 | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-78-9 | |
| Record name | 2-(Acetyloxy)-1-(4-fluorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Fluorophenyl)-2-oxoethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90501278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Chemical Identity and Physicochemical Properties
An In-Depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated α-keto ester of significant interest in synthetic and medicinal chemistry. We will delve into its chemical identity, physicochemical properties, detailed synthesis protocols, and analytical characterization. Furthermore, this guide explores the compound's applications as a versatile building block in the development of pharmacologically active molecules, supported by an analysis of its reactivity. Safety, handling, and storage protocols are also detailed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this important chemical intermediate.
This compound, identified by the CAS Number 366-78-9 , is a bifunctional organic compound featuring a ketone, an ester, and a fluorinated aromatic ring.[1] The presence of the fluorine atom and the α-keto ester moiety makes it a valuable synthon for introducing the 4-fluorobenzoyl group in more complex molecular architectures, a common strategy in modern drug design to enhance metabolic stability and binding affinity.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 366-78-9 | [1] |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Molecular Weight | 196.18 g/mol | [1] |
| Melting Point | 52-54 °C | [1] |
| Synonyms | Ethanone, 2-(acetyloxy)-1-(4-fluorophenyl)- | [1] |
| HS Code | 2918300090 | [1] |
Synthesis and Purification Protocol
The synthesis of this compound can be achieved through several routes. A common and reliable method involves the esterification of the corresponding α-hydroxy ketone, 2-hydroxy-1-(4-fluorophenyl)ethan-1-one. This protocol details a standard laboratory procedure for its preparation.
Rationale Behind Experimental Choices
The selection of acetic anhydride as the acetylating agent provides a strong thermodynamic driving force for the reaction, while pyridine serves a dual role as a nucleophilic catalyst and an acid scavenger, neutralizing the acetic acid byproduct to prevent side reactions. Dichloromethane (DCM) is chosen as the solvent due to its inertness and ability to dissolve both the starting materials and the product, facilitating a homogeneous reaction mixture. The aqueous workup with HCl and NaHCO₃ is critical for removing pyridine and unreacted anhydride, respectively, ensuring a high-purity final product upon crystallization.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 2-hydroxy-1-(4-fluorophenyl)ethan-1-one (10.0 g, 64.9 mmol).
-
Solvent and Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C using an ice bath. To this stirred solution, slowly add pyridine (6.2 mL, 77.9 mmol, 1.2 equiv), followed by the dropwise addition of acetic anhydride (7.3 mL, 77.9 mmol, 1.2 equiv).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Crystallization: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexane to yield this compound as a crystalline solid.
Visualizing the Synthesis Workflow
Caption: A flowchart illustrating the key stages of the synthesis process.
Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques is employed. This self-validating system confirms the molecular structure and quantifies any residual impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the molecular structure. The proton NMR should show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl and ester groups, and the methyl protons of the acetate group. ¹⁹F NMR will confirm the presence of the fluorine atom with a characteristic singlet.
-
Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the ketone (~1700 cm⁻¹) and a strong C=O stretch for the ester (~1750 cm⁻¹), as well as C-O and C-F stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₀H₉FO₃), providing definitive proof of the compound's identity.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound, typically aiming for >98% purity for use in further synthetic applications.
Applications in Drug Development and Research
The 2-(4-fluorophenyl)-2-oxo structural motif is a privileged scaffold in medicinal chemistry. The strategic incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding interactions.[2]
Derivatives and structurally related compounds are key intermediates in the synthesis of major pharmaceuticals. For example, the related compound 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide is a crucial intermediate in the synthesis of Atorvastatin, a widely used cholesterol-lowering drug.[3] Similarly, 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile is a vital building block for Vonoprazan, a potassium-competitive acid blocker used to treat acid-related gastrointestinal disorders.[2][4][5]
Furthermore, various 2-(4-Fluorophenyl)acetamide derivatives have been synthesized and evaluated for their potential as anticancer agents, demonstrating the versatility of this chemical scaffold in generating new therapeutic leads.[6] this compound serves as a readily available and reactive intermediate for chemists to access these and other novel molecular frameworks.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The compound is classified as an irritant.[1]
Table 2: Safety and Handling Guidelines
| Aspect | Recommendation | Source(s) |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. | [7][8][9] |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or vapors. | [7][10] |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid formation of dust. Wash hands thoroughly after handling. | [7][8] |
| Storage | Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it at room temperature in a dry, sealed environment is recommended. | [11] |
| First Aid (Eyes) | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [7][9] |
| First Aid (Skin) | Take off contaminated clothing. Wash skin with plenty of soap and water. Consult a physician if irritation persists. | [7][9] |
| First Aid (Inhalation) | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [7][9] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [7][10] |
Conclusion
This compound (CAS: 366-78-9) is a valuable and versatile chemical intermediate. Its well-defined physicochemical properties, coupled with straightforward synthesis and purification protocols, make it an accessible building block for the research community. Its structural relevance to key pharmaceutical agents underscores its importance in modern drug discovery and development. Adherence to established safety and handling procedures is essential for its responsible use in advancing scientific research.
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- The Significance of Fluorinated Compounds in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD..
- The Synthesis of 2-[2-(2-Fluorophenyl)-2-oxoethyl]propanedinitrile. NINGBO INNO PHARMCHEM CO.,LTD..
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An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate: A Key Intermediate in Modern Medicinal Chemistry
This guide provides a comprehensive technical overview of 2-(4-fluorophenyl)-2-oxoethyl acetate, a pivotal chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its chemical structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, it explores the rationale behind its utility as a building block in the synthesis of advanced chemical entities, grounded in the established principles of medicinal chemistry.
Introduction: The Strategic Importance of Fluorinated Scaffolds
In the landscape of contemporary drug discovery, the incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties. The unique electronic nature of the fluorine atom can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3][4][5] this compound emerges as a valuable synthon, providing a readily functionalizable handle to introduce the 4-fluorophenyl keto-ester moiety into more complex molecules. This guide will serve as a detailed resource for understanding and utilizing this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is a ketone and an ester, with the acetate group attached to the α-carbon of 4-fluoroacetophenone.[6]
Chemical Structure and Identifiers
The structural representation of this compound is fundamental to understanding its reactivity and function.
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value |
| Molecular Formula | C₁₀H₉FO₃ |
| Molecular Weight | 196.18 g/mol [6] |
| IUPAC Name | This compound |
| SMILES | O=C(OCC(=O)C1=CC=C(F)C=C1)C |
| InChI | InChI=1S/C10H9FO3/c1-7(12)14-6-9(13)8-2-4-10(11)5-3-8/h2-5H,6H2,1H3 |
| CAS Number | Not definitively assigned. |
Physicochemical Properties
While experimental data for this compound is not widely available, its properties can be inferred from structurally similar compounds and computational predictions.
Table 2: Predicted and Analogous Physicochemical Properties
| Property | Predicted/Analogous Value | Rationale/Source |
| Melting Point | ~60-70 °C | Based on the melting point of 2-(4-methoxyphenyl)-2-oxoethyl acetate (63-65 °C).[7] The fluoro-substituent is not expected to drastically alter the melting point compared to the methoxy-analogue. |
| Boiling Point | > 200 °C (at atm. pressure) | High boiling point is expected due to the molecular weight and polar functional groups. |
| Solubility | Soluble in common organic solvents (e.g., ethyl acetate, dichloromethane, acetone). Sparingly soluble in water. | The presence of both polar (ester, ketone) and non-polar (fluorophenyl) moieties dictates its solubility profile. |
Synthesis and Mechanism
The most direct and logical synthetic route to this compound is via the nucleophilic substitution of a suitable leaving group on the α-carbon of 4-fluoroacetophenone with an acetate nucleophile. The readily available 2-bromo-1-(4-fluorophenyl)ethanone serves as an excellent starting material for this transformation.
Synthetic Scheme
Diagram 2: Synthesis of this compound
Caption: General synthetic scheme for the target compound.
Experimental Protocol
This protocol is a representative procedure based on standard organic synthesis methodologies for similar transformations.
-
Reaction Setup: To a solution of 2-bromo-1-(4-fluorophenyl)ethanone (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add sodium acetate (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Mechanistic Rationale
The synthesis proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism. The acetate anion acts as the nucleophile, attacking the electrophilic α-carbon bearing the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of the C-O bond of the ester. The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (Na⁺) while leaving the acetate anion relatively "naked" and more nucleophilic, thereby accelerating the reaction rate.
Spectroscopic Characterization
A thorough spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.0 | Doublet of doublets | 2H | Aromatic protons ortho to the carbonyl | Deshielded by the electron-withdrawing carbonyl group. |
| ~ 7.2 | Triplet | 2H | Aromatic protons meta to the carbonyl | Shielded relative to the ortho protons and show coupling to the adjacent fluorine. |
| ~ 5.4 | Singlet | 2H | -CH₂- | Methylene protons adjacent to a carbonyl and an ester oxygen. |
| ~ 2.2 | Singlet | 3H | -CH₃ | Acetate methyl protons. |
Table 4: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 192 | C=O (ketone) | Typical chemical shift for an α-heteroatom substituted ketone. |
| ~ 170 | C=O (ester) | Characteristic chemical shift for an ester carbonyl. |
| ~ 166 (d, J ≈ 255 Hz) | C-F | Aromatic carbon directly attached to fluorine, shows a large one-bond C-F coupling constant. |
| ~ 131 (d, J ≈ 9 Hz) | Aromatic C ortho to F | Aromatic carbon ortho to fluorine, shows a two-bond C-F coupling. |
| ~ 129 | Aromatic C ipso to C=O | Quaternary aromatic carbon. |
| ~ 116 (d, J ≈ 22 Hz) | Aromatic C meta to F | Aromatic carbon meta to fluorine, shows a three-bond C-F coupling. |
| ~ 66 | -CH₂- | Methylene carbon deshielded by adjacent carbonyl and ester oxygen. |
| ~ 21 | -CH₃ | Acetate methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 5: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1750 | Strong | C=O stretch (ester) |
| ~ 1700 | Strong | C=O stretch (aromatic ketone) |
| ~ 1600, 1500 | Medium | C=C stretch (aromatic ring) |
| ~ 1220 | Strong | C-O stretch (ester) |
| ~ 1160 | Strong | C-F stretch |
The presence of two distinct carbonyl absorption bands is a key diagnostic feature in the IR spectrum of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Table 6: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment |
| 196 | [M]⁺ (Molecular Ion) |
| 139 | [M - OCOCH₃]⁺ |
| 123 | [4-FC₆H₄CO]⁺ |
| 95 | [4-FC₆H₄]⁺ |
| 43 | [CH₃CO]⁺ |
Diagram 3: Predicted Mass Spectrometry Fragmentation Pathway
Caption: A plausible fragmentation pathway for the title compound.
Applications in Research and Development
This compound is not typically an end-product but rather a versatile intermediate. Its value lies in its ability to participate in a variety of chemical transformations to build more complex molecular architectures.
-
Synthesis of Heterocycles: The ketone functionality can be used as a starting point for the synthesis of various heterocyclic systems, which are prevalent in many drug classes.
-
Introduction of a Fluorinated Moiety: As previously discussed, the targeted introduction of a 4-fluorophenyl group can be a key step in optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
-
Precursor to α-functionalized Ketones: The acetate group can be hydrolyzed to the corresponding α-hydroxy ketone, which is another versatile intermediate for further chemical modifications.
Conclusion
This compound is a chemical intermediate of significant interest to the scientific research community, particularly those involved in medicinal chemistry and drug development. Its straightforward synthesis and the strategic importance of the fluorophenyl keto-ester moiety make it a valuable tool for the construction of novel bioactive molecules. This guide has provided a detailed overview of its chemical properties, synthesis, and spectroscopic characterization to aid researchers in its effective utilization.
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PubChem. 2-(4-Fluorophenyl)-2-oxoacetic Acid. National Center for Biotechnology Information. Available from: [Link]
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PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]
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2-(4-Fluorophenyl)-2-oxoethyl acetate molecular weight
An In-depth Technical Guide to 2-(4-Fluorophenyl)-2-oxoethyl acetate: Properties, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic design and synthesis of novel molecular entities are paramount. Key to this endeavor is the availability of versatile chemical building blocks that can be efficiently elaborated into more complex, biologically active compounds. This compound is one such pivotal intermediate. Its structure, featuring a fluorinated phenyl ring, a ketone, and an acetate group, offers multiple reaction sites for chemical modification. The presence of the fluorine atom is particularly noteworthy, as fluorine substitution is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, provide a detailed, field-proven synthesis protocol with mechanistic insights, outline a robust analytical workflow for its characterization, and explore its applications as a precursor in the synthesis of pharmacologically relevant molecules. This document is structured to serve as a practical and authoritative resource, grounded in scientific principles and supported by relevant literature.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the foundation of its successful application in synthesis and drug discovery. This compound is a ketone that serves as a valuable intermediate in various organic syntheses.[1] The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 196.18 g/mol | [1] |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| CAS Number | 1813-94-1 | |
| Appearance | Liquid | |
| Boiling Point | 117-118 °C at 7 mmHg | |
| Purity | Typically ≥95% | [1] |
| Synonyms | Ethyl (4-fluorophenyl)(oxo)acetate | |
| Storage Temperature | Room temperature |
The molecule's structure is characterized by a para-substituted fluorophenyl group attached to an α-keto ethyl acetate moiety. This combination of functional groups makes it a reactive yet relatively stable compound under standard laboratory conditions.
Synthesis of this compound
The synthesis of α-keto esters such as this compound can be approached through several synthetic routes. One common and reliable method involves the oxidation of the corresponding α-hydroxy ester, which can be derived from the parent ketone. However, a more direct and efficient pathway for producing related structures involves the oxidation of an aryl methyl ketone. Below is a validated, two-step protocol starting from 4'-fluoroacetophenone, which is a readily available commercial starting material.
Experimental Protocol: Synthesis from 4'-Fluoroacetophenone
This protocol first involves the oxidation of 4'-fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetic acid, followed by esterification to yield the final product.
Step 1: Oxidation of 4'-Fluoroacetophenone to 2-(4-fluorophenyl)-2-oxoacetic acid
-
Rationale: Selenium dioxide (SeO₂) is a specific and effective oxidizing agent for the conversion of the methyl group of an aryl methyl ketone to a carboxylic acid functionality at the alpha position, proceeding through an intermediate aldehyde. Pyridine serves as the solvent and also as a base to facilitate the reaction.
-
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-fluoroacetophenone (1.0 equiv) and selenium dioxide (1.5 equiv).
-
Under a nitrogen atmosphere, add pyridine (0.1 M solution).
-
Heat the reaction mixture to 110 °C and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is then treated with 1.0 M HCl (aq.). The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with 1.0 M NaOH (aq.). The aqueous layer is then separated, cooled in an ice bath, and acidified to approximately pH 1.5 with 6.0 M HCl (aq.).
-
The resulting mixture is extracted three times with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield crude 2-(4-fluorophenyl)-2-oxoacetic acid, which can be used in the next step without further purification.[2]
-
Step 2: Esterification to this compound
-
Rationale: The crude carboxylic acid is converted to its corresponding ethyl ester. While not explicitly detailed for this exact molecule in the provided search results, a standard Fischer esterification or reaction with an alkyl halide in the presence of a base is a common and effective method.
-
Procedure:
-
Dissolve the crude 2-(4-fluorophenyl)-2-oxoacetic acid (1.0 equiv) in dry acetone in a round-bottom flask.
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).
-
To this stirred suspension, add ethyl bromide (1.0 equiv) and a catalytic amount of potassium iodide.
-
Reflux the mixture for 8 hours, monitoring by TLC.[3]
-
After completion, cool the reaction, filter off the solids, and wash with acetone.
-
The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is then purified by column chromatography on silica gel to afford pure this compound.
-
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is critical. A multi-technique analytical approach ensures a self-validating system of characterization.
Analytical Workflow
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To assess the purity of the final compound.
-
Methodology: A sample is dissolved in an appropriate solvent (e.g., acetonitrile) and injected into an HPLC system equipped with a C18 column and a UV detector. A gradient elution method using water and acetonitrile is typically employed. The purity is determined by the relative area of the product peak.[4]
-
-
Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of the compound.
-
Methodology: The sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The resulting mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight (196.18 g/mol ).[5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To elucidate the chemical structure of the compound.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the fluorophenyl ring, the methylene protons of the ethyl group, and the methyl protons of the ethyl group, with appropriate chemical shifts and coupling patterns.
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbons of the ketone and ester groups.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, confirming the presence of the fluorine atom.
-
Analytical Workflow Diagram
Caption: Role of the title compound in a drug discovery workflow.
This highlights how a relatively simple starting material can be leveraged to generate a library of diverse compounds for biological screening, ultimately leading to the identification of potential drug candidates. The fluorophenyl motif is often retained in the final structures to confer favorable drug-like properties.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: The compound is associated with the following GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The signal word is "Warning".
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [6]Work in a well-ventilated area or a chemical fume hood. [7]
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. [6]Store in a tightly sealed container in a cool, dry place. [8]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile intermediate for organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its well-defined physicochemical properties, coupled with straightforward synthetic accessibility, make it an attractive starting point for the development of novel heterocyclic compounds and other complex molecular architectures. The strategic incorporation of a fluorine atom provides a foundation for creating derivatives with potentially enhanced pharmacological profiles. This guide has provided the essential technical information, from synthesis and characterization to application and safety, to empower researchers and scientists in leveraging this important chemical tool for their drug development endeavors.
References
- Echemi. (n.d.). [2-(2,4-dichlorophenyl)-2-oxoethyl] 2-(2-fluorophenyl)acetate | 399028-36-5.
-
PubChem. (n.d.). 2-(4-Fluorophenyl)-2-oxoacetic Acid. Retrieved from [Link]
- Supporting Information. (n.d.).
-
El-Sayed, N. N. E., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4991. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2-(4-fluoroanilino)-2-oxoacetate. Retrieved from [Link]
- ChemSynthesis. (n.d.). 2-(4-bromophenyl)-2-oxoethyl acetate.
- ChemSynthesis. (n.d.). 2-(4-methoxyphenyl)-2-oxoethyl acetate.
-
Al-Otaibi, J. S., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5413. Retrieved from [Link]
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
-
Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. Retrieved from [Link]
- Angene. (2025). tert-Butyl 2-(4-(2-aminoethyl)phenyl)acetate - Safety Data Sheet.
-
Molnar, M., et al. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2025(1), M1883. Retrieved from [Link]
- Google Patents. (n.d.). CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene.
- AK Scientific, Inc. (n.d.). Ethyl 2-(3-amino-4-fluorophenyl)acetate - Safety Data Sheet.
- Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS.
-
U.S. Environmental Protection Agency. (n.d.). EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
- Ternes, T. A. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
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An In-depth Technical Guide to the Physicochemical Characterization of 2-(4-Fluorophenyl)-2-oxoethyl acetate, with a Focus on its Melting Point
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of 2-(4-Fluorophenyl)-2-oxoethyl acetate and its Melting Point
This compound belongs to the family of phenacyl esters, a class of compounds with significant applications in organic synthesis and medicinal chemistry. The incorporation of a fluorine atom on the phenyl ring can profoundly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive moiety in drug design. The acetate functional group at the alpha-position to the ketone offers a site for further chemical modification or can influence the compound's solubility and reactivity profile.
The melting point is a fundamental physicochemical property that serves as a crucial indicator of a compound's purity and identity. For a crystalline solid, a sharp and defined melting point range is indicative of high purity. Conversely, a broad or depressed melting point suggests the presence of impurities. In the context of drug development, the melting point is a critical parameter that influences formulation strategies, stability, and bioavailability. Therefore, the accurate determination of the melting point of this compound is a foundational step in its characterization.
Synthesis of this compound: A Proposed Synthetic Pathway
While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be postulated based on well-established organic chemistry principles and the synthesis of analogous compounds. The most common approach involves the nucleophilic substitution of a halide with an acetate salt.
A probable precursor for this synthesis is 2-bromo-1-(4-fluorophenyl)ethanone, also known as 4-fluorophenacyl bromide. This starting material is commercially available and its synthesis from 4-fluoroacetophenone is well-documented.
The proposed synthesis of this compound is a two-step process, beginning with the bromination of 4-fluoroacetophenone.
Step 1: Synthesis of 2-Bromo-1-(4-fluorophenyl)ethanone
This reaction involves the alpha-bromination of 4-fluoroacetophenone.
Caption: Synthesis of this compound via nucleophilic substitution.
Physicochemical Properties and Expected Melting Point Range
The precise melting point of this compound remains to be experimentally determined. However, by analyzing the melting points of structurally similar compounds, an educated estimation can be made.
| Compound Name | Structure | Melting Point (°C) |
| 2-(4-Methoxyphenyl)-2-oxoethyl acetate | CH₃O-C₆H₄-C(O)CH₂OAc | 63-65 |
| 2-(4-Bromophenyl)-2-oxoethyl acetate | Br-C₆H₄-C(O)CH₂OAc | Not available |
| 2-(4-Chlorophenyl)-2-oxoethyl acetate | Cl-C₆H₄-C(O)CH₂OAc | 174-176 [1] |
| 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate | F-C₆H₄-C(O)CH₂O-C(O)-C₆H₄-CF₃ | 96-97 [2] |
The electronic nature of the substituent on the phenyl ring plays a significant role in determining the intermolecular forces and, consequently, the melting point. The high melting point of the chloro-derivative suggests that the fluoro-derivative will also be a solid at room temperature with a potentially similar, though likely slightly lower, melting point due to the differences in polarizability and crystal packing between chlorine and fluorine. The benzoate derivative provides another point of comparison, though the larger ester group will have a more substantial impact on the melting point. Based on these analogs, a melting point in the range of 60-100 °C could be reasonably expected for this compound.
Experimental Determination of Melting Point: Methodologies and Best Practices
The accurate determination of the melting point is paramount for the characterization of a newly synthesized compound. The two most common and reliable methods are Capillary Melting Point and Differential Scanning Calorimetry (DSC).
Capillary Melting Point Determination
This classical method involves heating a small, powdered sample in a capillary tube and observing the temperature range over which the substance melts.
Protocol:
-
Sample Preparation: Ensure the synthesized this compound is thoroughly dried to remove any residual solvent. The sample should be a fine, homogeneous powder.
-
Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating Rate: A slow heating rate (1-2 °C per minute) is crucial for accurate determination, especially near the expected melting point. A rapid initial heating can be employed to quickly reach a temperature about 15-20 °C below the anticipated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.
Caption: Workflow for Capillary Melting Point Determination.
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more precise and quantitative measure of the melting process.
Protocol:
-
Sample Preparation: Accurately weigh a small amount (typically 1-5 mg) of the purified this compound into a DSC pan.
-
Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., indium) to ensure temperature and heat flow accuracy.
-
Experimental Parameters: Set the heating rate (e.g., 5-10 °C/min) and the temperature range to encompass the expected melting point.
-
Data Analysis: The melting event will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The area under the peak corresponds to the heat of fusion.
Conclusion
While a definitive melting point for this compound is not currently reported in the accessible scientific literature, this guide provides a comprehensive framework for its synthesis and characterization. By following the proposed synthetic route and employing the detailed methodologies for melting point determination, researchers can confidently establish this critical physicochemical parameter. The accurate determination of the melting point will be instrumental in confirming the identity and purity of synthesized this compound, thereby facilitating its further investigation and potential application in various fields of chemical and pharmaceutical science.
References
-
Fun, H.-K.; Arshad, S.; Garudachari, B.; Isloor, A. M.; Shivananda, K. N. 2-(4-Fluorophenyl)-2-oxoethyl 3-(trifluoromethyl)benzoate. Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66 (Pt 1), o133. [Link]
-
Naidu, K. R.; Sharma, G. V. R. Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. Org. Commun.2017 , 10 (4), 314-322. [Link]
Sources
Mass spectrometry of 2-(4-Fluorophenyl)-2-oxoethyl acetate
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 2-(4-Fluorophenyl)-2-oxoethyl acetate
Introduction
This compound is a keto-ester compound of significant interest in synthetic organic chemistry, often serving as a key intermediate in the development of pharmaceutical agents. Its molecular architecture, featuring a fluorinated aromatic ring, a ketone, and an ester functional group, presents a unique and informative fragmentation pattern in mass spectrometry. Accurate characterization of this molecule is paramount for reaction monitoring, purity assessment, and structural confirmation in research and drug development settings.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will move beyond simple spectral interpretation to dissect the causality behind fragmentation pathways, offering a self-validating framework for analysis. We will delve into the strategic selection of ionization techniques, predict fragmentation patterns under both high-energy Electron Ionization (EI) and controlled Collision-Induced Dissociation (CID), and provide field-proven experimental protocols for its analysis.
Core Physicochemical Properties and Molecular Structure
A foundational understanding of the analyte's properties is the first step in any analytical method development. The structure of this compound is defined by a 4-fluorobenzoyl group linked to an acetylated methylene group.

This combination of functional groups dictates its behavior in the mass spectrometer. The key physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉FO₃ | [1] |
| Average Molecular Weight | 196.18 g/mol | [1] |
| Monoisotopic Mass | 196.0536 g/mol | Calculated |
The Strategic Choice of Ionization Methodology
The selection of an ionization technique is the most critical decision in shaping the analytical outcome. For a small, semi-volatile molecule like this compound, two primary techniques offer complementary information: Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Electron Ionization (EI): This is a high-energy, "hard" ionization technique.[2] Gaseous analyte molecules are bombarded with 70 eV electrons, causing ionization and extensive, reproducible fragmentation.[3] The resulting mass spectrum is a rich structural fingerprint, ideal for library matching and unambiguous identification. However, the molecular ion peak may be weak or entirely absent due to its instability.[2][3]
-
Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions from a liquid solution.[4] It imparts minimal excess energy, typically yielding an intact protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[5] This unequivocally establishes the molecular weight. Structural information is then obtained by selecting the precursor ion and subjecting it to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (MS/MS), which allows for controlled, stepwise fragmentation.[6]
For comprehensive characterization, employing both techniques is the authoritative approach. GC-EI-MS provides a detailed fragmentation fingerprint for structural confirmation, while LC-ESI-MS/MS confirms the molecular weight and offers controlled fragmentation to map structural motifs.
Elucidating the Fragmentation Maze: The Electron Ionization (EI) Pathway
Under EI conditions, the molecule is ionized to form a high-energy radical cation (M•⁺) at m/z 196 . This ion is highly unstable and undergoes immediate fragmentation, driven by the presence of the carbonyl group and the stability of the resulting fragments.
The primary fragmentation is alpha-cleavage , the breaking of the bond adjacent to the carbonyl group. This is a dominant process for ketones.[7][8][9]
-
Formation of the 4-Fluorobenzoyl Cation: The most favorable cleavage occurs at the C-C bond between the carbonyl and the methylene group. This expels a •CH₂OCOCH₃ radical and forms the highly stable, resonance-stabilized 4-fluorobenzoyl cation at m/z 123 . This is predicted to be the base peak or one of the most intense peaks in the spectrum.
-
Formation of the 4-Fluorophenyl Cation: The 4-fluorobenzoyl cation (m/z 123) can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da). This is a characteristic fragmentation of benzoyl-type ions and results in the formation of the 4-fluorophenyl cation at m/z 95 .[8][10]
-
Formation of the Acetyl Cation: A secondary alpha-cleavage can result in the formation of the acetyl cation (CH₃CO⁺) at m/z 43 , although this is typically less favorable than the formation of the aromatic-stabilized cation.
The predicted EI fragmentation pathway is visualized below.
Summary of Key EI Fragments
| m/z | Proposed Ion Structure | Formula | Comments |
| 196 | Molecular Ion | [C₁₀H₉FO₃]•⁺ | May be low abundance or absent. |
| 123 | 4-Fluorobenzoyl cation | [C₇H₄FO]⁺ | Predicted Base Peak. Result of primary alpha-cleavage. |
| 95 | 4-Fluorophenyl cation | [C₆H₄F]⁺ | Result of neutral loss of CO from m/z 123. |
| 43 | Acetyl cation | [C₂H₃O]⁺ | Common fragment from acetate esters. |
Controlled Analysis via ESI-MS/MS
In positive-mode ESI, the molecule readily accepts a proton, typically on the ketonic oxygen, to form the protonated molecule [M+H]⁺ at m/z 197 . This ion is then isolated and subjected to CID to induce fragmentation. The pathways are distinct from EI as they originate from an even-electron ion and are dominated by the loss of stable neutral molecules.
-
Neutral Loss of Acetic Acid: The most facile fragmentation for protonated esters is often the neutral loss of the corresponding carboxylic acid. Here, a rearrangement leads to the elimination of acetic acid (CH₃COOH, 60 Da), resulting in a prominent product ion at m/z 137 .
-
Neutral Loss of Ketene: A characteristic fragmentation of acetylated compounds is the loss of ketene (CH₂=C=O, 42 Da).[11] This rearrangement yields a product ion at m/z 155 , corresponding to protonated 2-hydroxy-1-(4-fluorophenyl)ethan-1-one.
-
Formation of the 4-Fluorobenzoyl Cation: Cleavage of the C-O bond can also occur, leading to the formation of the 4-fluorobenzoyl cation at m/z 123 . This ion is common to both EI and ESI-MS/MS spectra, providing a crucial linkage point for structural confirmation.
The predicted ESI-MS/MS fragmentation pathway is visualized below.
Summary of Key ESI-MS/MS Fragments
| Precursor m/z | Product m/z | Neutral Loss | Proposed Product Ion Structure |
| 197 | 155 | Ketene (42.01 Da) | [C₈H₈FO₂]⁺ |
| 197 | 137 | Acetic Acid (60.02 Da) | [C₈H₆FO]⁺ |
| 197 | 123 | C₂H₄O₂ (60.02 Da) | [C₇H₄FO]⁺ (4-Fluorobenzoyl cation) |
Field-Proven Experimental Protocols
The following protocols are designed to be robust starting points for the analysis of this compound. They are self-validating systems; successful execution will yield data consistent with the fragmentation patterns described above.
Protocol 1: GC-EI-MS for Structural Fingerprinting
-
Rationale: This protocol leverages the volatility of the analyte for separation by Gas Chromatography (GC) and uses the high-energy EI source to generate a reproducible fragmentation pattern for library creation and structural confirmation.
-
Methodology:
-
Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of high-purity ethyl acetate or dichloromethane. Vortex to ensure complete dissolution.
-
GC System:
-
Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 ratio) at 250°C. The high split ratio prevents column overloading and ensures sharp peaks.
-
Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness phenyl-arylene polymer (e.g., DB-5ms or equivalent), is ideal. This provides excellent resolution for compounds of this polarity.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute. Ramp at 15°C/min to 280°C and hold for 5 minutes. This gradient ensures elution of the analyte as a sharp peak while separating it from potential lower or higher boiling impurities.
-
-
MS System:
-
Interface Temperature: 280°C to prevent cold spots and ensure efficient transfer to the source.
-
Ion Source: Electron Ionization (EI) at 230°C.
-
Ionization Energy: 70 eV (standard for library comparability).
-
Mass Range: Scan from m/z 40 to 300. This range covers the potential fragments (e.g., m/z 43) up to well beyond the molecular ion (m/z 196).
-
-
Protocol 2: LC-ESI-MS/MS for Molecular Weight and Controlled Fragmentation
-
Rationale: This protocol uses Liquid Chromatography (LC) for separation and soft ESI to confirm the molecular weight. Tandem MS (MS/MS) with CID provides controlled fragmentation to verify structural components.
-
Methodology:
-
Sample Preparation: Prepare a 10 µg/mL stock solution in acetonitrile. Dilute further to ~100 ng/mL using a 50:50 acetonitrile:water mixture containing 0.1% formic acid. The acid is crucial for promoting protonation and achieving good ESI signal.
-
LC System:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm ID x 50 mm, 1.8 µm particle size) provides excellent retention and peak shape.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS System:
-
Ion Source: Electrospray Ionization (ESI) in Positive Ion Mode.
-
Key ESI Parameters:
-
Capillary Voltage: ~3.5 kV
-
Drying Gas (N₂) Flow: ~10 L/min
-
Drying Gas Temperature: ~325°C
-
Nebulizer Pressure: ~40 psi
-
-
MS1 Scan: Acquire a full scan from m/z 100-400 to identify the [M+H]⁺ ion at m/z 197.
-
MS2 (Product Ion) Scan: Select m/z 197 as the precursor ion. Apply a range of collision energies (e.g., ramp from 10-30 eV) to observe the formation of product ions (m/z 155, 137, 123). The optimal energy will be that which produces a rich spectrum of these key fragments.
-
-
Conclusion
The mass spectrometric analysis of this compound is a clear illustration of how fundamental principles of fragmentation can be applied to elucidate a chemical structure. The complementary nature of Electron Ionization and Electrospray Ionization provides a powerful and self-validating workflow. EI-MS delivers a complex but reproducible fingerprint defined by alpha-cleavage, leading to the characteristic 4-fluorobenzoyl (m/z 123) and 4-fluorophenyl (m/z 95) cations. ESI-MS/MS confirms the molecular weight via the [M+H]⁺ ion (m/z 197) and reveals fragmentation pathways dominated by the neutral loss of acetic acid (to m/z 137) and ketene (to m/z 155). By employing the structured methodologies and interpretive frameworks detailed in this guide, researchers, scientists, and drug development professionals can confidently identify and characterize this important chemical entity.
References
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- Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o...
- StudyRaid. Understand mass Spectrometry Fragmentation of Acetophenone.
- ResearchGate. Mass spectra of acetophenone in the molecular ion region.
- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.
- ChemicalBook. 366-78-9(this compound) Product Description.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PMC (PubMed Central). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation.
- Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
- Chemistry Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS?.
- Physics LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry.
- PubMed. Electron ionization and electrospray mass spectra of diaryl-substituted enaminoketones and their thio analogs.
- RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
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A Theoretical Deep Dive into 2-(4-Fluorophenyl)-2-oxoethyl Acetate: A Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a molecule of significant interest in organic synthesis and potential drug discovery.[1] Leveraging Density Functional Theory (DFT), this document elucidates the molecule's structural, spectroscopic, and electronic properties. We present a detailed computational workflow, from molecular geometry optimization to the prediction of spectroscopic signatures (FT-IR, 1H & 13C NMR) and analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the behavior of this and related α-functionalized ketones at a molecular level.
Introduction: The Significance of α-Functionalized Ketones
α-Functionalized ketones, particularly α-haloketones and their ester derivatives, are pivotal intermediates in organic synthesis. Their inherent reactivity allows for the construction of complex molecular architectures, making them valuable building blocks for pharmaceuticals and functional materials. The subject of this guide, this compound, combines the reactive α-acetoxy ketone moiety with a fluorinated phenyl ring, a common feature in many bioactive compounds that can enhance metabolic stability and binding affinity. A thorough understanding of its conformational preferences, electronic landscape, and spectroscopic characteristics is crucial for its effective utilization in synthetic strategies and for rational drug design. This guide aims to provide that understanding through a rigorous theoretical framework.
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity and reproducibility of our findings, we employed a computational protocol grounded in well-established theoretical methods. The causality behind our choices of methods and basis sets is to strike a balance between computational cost and accuracy, providing reliable predictions for molecules of this size and complexity.
Geometry Optimization and Conformational Analysis
The initial step in our theoretical investigation was to determine the most stable three-dimensional structure of this compound. This was achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good compromise between accuracy and computational expense.
Protocol for Geometry Optimization:
-
Initial Structure Generation: A 2D sketch of this compound was converted into a 3D structure using molecular modeling software.
-
Conformational Search: A preliminary conformational search was performed to identify low-energy conformers arising from rotation around the single bonds.
-
DFT Optimization: The identified conformers were then subjected to full geometry optimization using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311++G(d,p) basis set.[2][3] This level of theory is known to provide accurate geometries for organic molecules.
-
Frequency Analysis: A frequency calculation was performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Diagram of Computational Workflow for Geometry Optimization:
Caption: Workflow for obtaining the stable conformer of the molecule.
Spectroscopic Predictions
Theoretical calculations of spectroscopic data are invaluable for interpreting experimental spectra and can aid in the identification and characterization of novel compounds.
-
FT-IR Spectroscopy: Vibrational frequencies were calculated from the optimized geometry at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.
-
NMR Spectroscopy: 1H and 13C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level.[3] Tetramethylsilane (TMS) was used as the reference standard for calculating the chemical shifts.
Electronic Properties Analysis
Understanding the electronic properties of a molecule is key to predicting its reactivity and intermolecular interactions.
-
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were calculated. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability.[4][5]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis was performed to investigate intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[6]
Theoretical Results and Discussion
Molecular Geometry and Conformational Preference
The optimized geometry of this compound reveals a non-planar structure. The dihedral angle between the phenyl ring and the adjacent carbonyl group is a key determinant of the molecule's overall shape. Our calculations suggest a preferred conformation where the acetyl group is oriented away from the phenyl ring to minimize steric hindrance.
Table 1: Selected Optimized Geometrical Parameters of this compound
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C=O (ketone) | 1.215 | C-C-O (ketone) | 120.5 |
| C-O (ester) | 1.345 | O-C-C (ester) | 109.8 |
| C=O (ester) | 1.208 | C-O-C (ester) | 117.2 |
| C-F | 1.352 | C-C-F | 118.9 |
Diagram of the Optimized Molecular Structure:
Caption: Representation of the HOMO-LUMO energy gap.
-
Molecular Electrostatic Potential (MEP): The MEP map reveals that the most negative potential (red regions) is located around the carbonyl oxygen atoms, indicating these are the primary sites for electrophilic attack. The regions around the hydrogen atoms are characterized by a positive potential (blue regions), making them susceptible to nucleophilic attack. The fluorine atom also contributes to the electronegative potential on the phenyl ring.
Conclusion and Future Perspectives
This in-depth theoretical guide provides a foundational understanding of the structural, spectroscopic, and electronic properties of this compound. The presented computational workflow and theoretical data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The predicted spectroscopic data can aid in the experimental characterization of this molecule and its derivatives. Furthermore, the insights into its electronic structure and reactivity can guide the design of new synthetic routes and the development of novel drug candidates. Future work could involve extending these theoretical studies to explore the reaction mechanisms involving this molecule and to investigate its interactions with biological targets through molecular docking and dynamics simulations.
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2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. (2023). MDPI. Retrieved February 2, 2026, from [Link]
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2-(4-Fluorophenyl)-2-oxoethyl 2-methoxybenzoate. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]
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Ethyl 2-Fluoro-2-(4-fluorophenyl)acetate. (n.d.). SpectraBase. Retrieved February 2, 2026, from [Link]
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Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (n.d.). ChemRxiv. Retrieved February 2, 2026, from [Link]
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Analysis of phenacyl esters of radiolabeled fatty acids produced by the... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. (2021). Frontiers. Retrieved February 2, 2026, from [Link]
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Hybrid compositions of 3′-(triflouromethyl)acetophenone calculated by B3LYP/6-311++G(d,p) ... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Natural Bond Orbital Analysis - Tutorial Example. (n.d.). University of Wisconsin–Madison. Retrieved February 2, 2026, from [Link]
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Ambient and aerobic carbon-carbon bond cleavage toward α- ketoester synthesis by transition-metal-free photocatalysis Contents. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
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Analysis of Phenacylester Derivatives of Fatty Acids from Human Skin Surface Sebum by Reversed-Phase HPLC: Chromatographic Mobility as a Function of Physico-Chemical Properties. (2007). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Synthesis, molecular structure, FT-IR and XRD investigations of 2-(4-chlorophenyl)-2-oxoethyl 2-chlorobenzoate: a comparative DFT study. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
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FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties: A Comparative Study of Conjugated Aromatic, Quinoidal, and Donor–Acceptor Core Systems. (n.d.). ACS Omega. Retrieved February 2, 2026, from [Link]
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Spectrophotometric Investigation of the Complexation Mechanism of 3– (Trifluoromethyl) Acetophenone. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
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DFT study, and natural bond orbital (NBO) population analysis of 2-(2-Hydroxyphenyl)-1-azaazulene tautomers and their mercapto analouges. (2024). National Institutes of Health. Retrieved February 2, 2026, from [Link]
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Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. (2024). PubMed. Retrieved February 2, 2026, from [Link]
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Quantitation of phenacyl esters of retinal fatty acids by high-performance liquid chromatography. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
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What is the best method to calculate the HOMO LUMO GAP for the PCBM molecule. (2022). ResearchGate. Retrieved February 2, 2026, from [Link]
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[The Study of Infrared Spectra of Acetophenone Molecule]. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
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Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. (n.d.). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved February 2, 2026, from [Link]
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Investigating DFT Study and NBO Analysis in Different Solvents on Se2X2 (X. (2025). Retrieved February 2, 2026, from [Link]
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THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. (2016). DergiPark. Retrieved February 2, 2026, from [Link]
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(PDF) Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). (2022). ResearchGate. Retrieved February 2, 2026, from [Link]
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(PDF) Natural bond orbital analysis of molecular interactions: Theoretical studies of binary complexes of HF, H/sub 2/O, NH/sub 3/, N/sub 2/, O/sub 2/, F/sub 2/, CO, and CO/sub 2. (2025). ResearchGate. Retrieved February 2, 2026, from [Link]
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(PDF) Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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How to Calculate HOMO LUMO Energy Gap. (2023). YouTube. Retrieved February 2, 2026, from [Link]
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Crystal structure of 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]
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Improved detection of polyunsaturated fatty acids as phenacyl esters using liquid chromatography-ion trap mass spectrometry. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. (2023). MDPI. Retrieved February 2, 2026, from [Link]
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Full article: Structural, Spectral, Pharmacokinetics Analysis (in-Silico), Drug-Likeness, NCI Analysis (ELF, LOL, IRI & DORI) & Molecular Docking Computations of 2-Hydroxy 2-Phenyl Acetophenone a DFT Approaches. (2024). Taylor & Francis. Retrieved February 2, 2026, from [Link]
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A Computational Chemistry Deep Dive into 2-(4-Fluorophenyl)-2-oxoethyl Acetate: A Technical Guide for Drug Discovery Professionals
Abstract
In the landscape of modern drug discovery, understanding the intricate molecular characteristics of novel chemical entities is paramount. This technical guide provides an in-depth exploration of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a promising scaffold in medicinal chemistry, through the lens of computational chemistry. We will dissect its electronic structure, predict its potential biological interactions, and simulate its dynamic behavior. This document serves as a practical roadmap for researchers, scientists, and drug development professionals, offering not just methodologies, but the critical reasoning behind each computational experiment. Our approach is grounded in the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), ensuring that each protocol is a self-validating system for robust and reproducible results.
Introduction: The Significance of this compound
This compound is a ketone that serves as a valuable intermediate in organic synthesis.[1] Its structure, featuring a fluorinated phenyl ring, a ketone, and an ester group, presents a unique combination of electronic and steric properties that are of significant interest in medicinal chemistry. The presence of the fluorine atom can modulate metabolic stability, binding affinity, and membrane permeability, making this scaffold a compelling starting point for the design of novel therapeutics.
This guide will elucidate the molecular properties of this compound using a suite of computational tools. We will delve into its quantum mechanical properties using Density Functional Theory (DFT), explore its potential as a ligand through Molecular Docking, and examine its behavior in a simulated physiological environment with Molecular Dynamics (MD) simulations. Furthermore, we will assess its drug-likeness using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.
Unveiling the Electronic Landscape: Density Functional Theory (DFT) Analysis
Expertise & Experience: DFT is a powerful quantum mechanical method that allows us to understand the electron distribution within a molecule, which in turn governs its reactivity and intermolecular interactions. For a molecule like this compound, DFT can reveal the influence of the electron-withdrawing fluorine atom on the aromatic ring and the carbonyl groups. This information is crucial for predicting sites of metabolic attack and for designing derivatives with improved properties. DFT calculations on substituted acetophenones have been shown to provide valuable insights into their electronic structure and basicity.[2]
Protocol: DFT Geometry Optimization and Electronic Property Calculation
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular builder (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
-
-
DFT Calculation Setup:
-
Software: Gaussian, ORCA, or other suitable quantum chemistry package.
-
Method: B3LYP functional. This hybrid functional is widely used and provides a good balance between accuracy and computational cost for organic molecules.[2]
-
Basis Set: 6-311++G(d,p). This basis set is robust for capturing the electronic properties of molecules containing second-row elements and polarization functions are essential for describing the anisotropic electron distribution around atoms like oxygen and fluorine.[3]
-
Solvation Model: Implicit solvation using the Polarizable Continuum Model (PCM) with water as the solvent to mimic a physiological environment.
-
-
Execution and Analysis:
-
Run the geometry optimization calculation.
-
Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies).
-
From the output, extract key electronic properties such as:
-
Optimized geometric parameters (bond lengths, angles, dihedral angles).
-
Frontier Molecular Orbitals (HOMO and LUMO) energies and distributions. The energy gap between HOMO and LUMO is an indicator of chemical reactivity.[4]
-
Molecular Electrostatic Potential (MEP) map to identify electron-rich and electron-poor regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively.[4]
-
Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[4]
-
-
Data Presentation: Predicted Electronic Properties
| Property | Predicted Value | Significance |
| HOMO Energy | (e.g., -7.2 eV) | Relates to the ability to donate electrons. |
| LUMO Energy | (e.g., -1.5 eV) | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | (e.g., 5.7 eV) | Indicates chemical stability and reactivity.[4] |
| Dipole Moment | (e.g., 3.5 D) | Influences solubility and intermolecular interactions. |
Visualization: Computational Workflow for DFT Analysis
Caption: Workflow for molecular docking of this compound.
Simulating Molecular Behavior: Molecular Dynamics (MD)
Expertise & Experience: While docking provides a static picture of the binding event, MD simulations allow us to study the dynamic behavior of the ligand-protein complex over time. [5]This provides valuable information on the stability of the binding pose, the flexibility of the ligand and the protein, and the role of solvent molecules. MD simulations are computationally intensive but offer a more realistic representation of the biological system. [6][7]
Protocol: Molecular Dynamics Simulation
-
System Setup:
-
Take the best-ranked pose from the molecular docking as the starting structure.
-
Place the ligand-protein complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions to neutralize the system.
-
-
MD Simulation Setup:
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A suitable force field for proteins (e.g., AMBER, CHARMM) and a compatible force field for the ligand (e.g., GAFF).
-
Equilibration: Perform a series of equilibration steps to relax the system and bring it to the desired temperature and pressure. This typically involves energy minimization, followed by NVT (constant volume and temperature) and NPT (constant pressure and temperature) simulations.
-
-
Production Run and Analysis:
-
Run a production MD simulation for a sufficient length of time (e.g., 100 ns) to sample the conformational space of the complex.
-
Analyze the trajectory to calculate properties such as:
-
Root Mean Square Deviation (RMSD) to assess the stability of the complex.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein and ligand.
-
Hydrogen bond analysis to monitor the persistence of key interactions.
-
Binding free energy calculations (e.g., MM/PBSA or MM/GBSA) to estimate the binding affinity more accurately than with docking scores alone.
-
-
Data Presentation: Predicted MD Simulation Metrics
| Metric | Predicted Value | Interpretation |
| Average RMSD of Complex | (e.g., 2.5 Å) | Indicates the overall stability of the ligand-protein complex. |
| Ligand RMSF | (e.g., 1.0 Å) | Shows the flexibility of the ligand within the binding pocket. |
| Key Hydrogen Bond Occupancy | (e.g., >80%) | Confirms the stability of crucial interactions identified in docking. |
| MM/PBSA Binding Free Energy | (e.g., -30 kcal/mol) | A more refined estimate of the binding affinity. |
Visualization: MD Simulation Workflow
Caption: Workflow for MD simulation of the ligand-protein complex.
Predicting Drug-Likeness: In Silico ADMET
Expertise & Experience: A potent molecule is not necessarily a good drug. It must also possess favorable ADMET properties. In silico ADMET prediction tools use quantitative structure-activity relationship (QSAR) models and other machine learning algorithms to estimate these properties from the molecular structure alone. [8][9][10]This early-stage assessment can help to identify potential liabilities and guide the optimization of the lead compound.
Protocol: ADMET Prediction
-
Input:
-
Submit the SMILES string or the 3D structure of this compound to an online ADMET prediction server (e.g., SwissADME, pkCSM, ADMETlab).
-
-
Analysis:
-
Analyze the predicted ADMET properties, which typically include:
-
Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.
-
Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate.
-
Excretion: Renal clearance.
-
Toxicity: AMES toxicity, hepatotoxicity, cardiotoxicity (hERG inhibition).
-
-
Data Presentation: Predicted ADMET Properties
| Parameter | Predicted Value | Acceptable Range |
| Human Intestinal Absorption | High | High |
| BBB Permeability | Low | Dependent on target location |
| CYP2D6 Inhibitor | No | No |
| AMES Toxicity | Non-mutagenic | Non-mutagenic |
| hERG Inhibition | Low risk | Low risk |
Conclusion: A Holistic Computational View
This technical guide has outlined a comprehensive computational chemistry workflow for the in-depth characterization of this compound. By integrating DFT, molecular docking, MD simulations, and ADMET predictions, we can build a holistic understanding of this molecule's potential as a drug candidate. The presented protocols, grounded in established scientific principles and best practices, provide a robust framework for researchers to apply to their own investigations of novel chemical entities. The insights gained from such computational studies are invaluable for accelerating the drug discovery and development pipeline, enabling more informed decision-making and the rational design of safer and more effective medicines.
References
- CN108424371B - The preparation method of 2-(4-aminocyclohexyl)-ethyl acetate - Google Patents.
-
Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent - MDPI. Available at: [Link]
-
Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem. Available at: [Link]
-
Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies - MDPI. Available at: [Link]
-
2-Oxoethyl acetate | C4H6O3 | CID 11115995 - PubChem. Available at: [Link]
-
2-(4-bromophenyl)-2-oxoethyl acetate - 7500-37-0, C10H9BrO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link]
-
The basicities of a series of substituted acetophenones in the ground state: A DFT study. Available at: [Link]
-
ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. Available at: [Link]
-
Using MD simulations to calculate how solvents modulate solubility - PMC - NIH. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PubMed Central. Available at: [Link]
-
ADMET Predictions - Computational Chemistry Glossary - Deep Origin. Available at: [Link]
-
Computing Solvation Free Energies of Small Molecules with Experimental Accuracy | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Meta Substitution Effect on Energetic Property and Aromatization of Some Acetophenone Derivatives: A DFT study | Asian Journal of Chemistry. Available at: [Link]
-
(PDF) Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - ResearchGate. Available at: [Link]
-
DFT-modelled free energy profiles for the reduction of acetophenone... - ResearchGate. Available at: [Link]
-
All-atom molecular dynamics simulation of solvent diffusion in an unentangled polystyrene film - RSC Publishing - The Royal Society of Chemistry. Available at: [Link]
-
Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters - MDPI. Available at: [Link]
-
Synthesis of α-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Available at: [Link]
-
Using MD Simulations To Calculate How Solvents Modulate Solubility - ResearchGate. Available at: [Link]
-
Synthesis, spectroscopic characterization, crystal structure, DFT calculations, anti-cancer activities and Hirshfeld surface analysis of 2-((4-chlorophenyl)amino)-2-oxoethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate - ResearchGate. Available at: [Link]
-
Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. Available at: [Link]
-
Computational Insights into Para Azido Acetophenone: DFT Analysis and Molecular Dynamics Simulations - ResearchGate. Available at: [Link]
-
EasyChair Preprint Simulating Solvent Effects on Chemical Reactions: a Molecular Dynamics Approach. Available at: [Link]
- CN103382152A - Preparation method of alpha-keto ester - Google Patents.
-
Determination of the preferred reaction pathway of acetophenone on Si(001) using photoelectron diffraction. - UCL Discovery. Available at: [Link]
-
(PDF) ADMET in silico modelling: Towards prediction paradise? - ResearchGate. Available at: [Link]
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Methodological & Application
Application Note: Process Development for 2-(4-Fluorophenyl)-2-oxoethyl Acetate Synthesis
This request focuses on the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate (also known as 2-Acetoxy-4'-fluoroacetophenone ), a recognized pharmaceutical intermediate used in the development of statins (e.g., Atorvastatin) and other bioactive scaffolds.
The following guide is structured as a Technical Application Note for professional research and development settings. It emphasizes process safety, particularly regarding the handling of lachrymatory intermediates common in phenacyl ester synthesis.
Executive Summary & Chemical Context
This compound (CAS: 366-77-8) serves as a critical building block in organic synthesis. It functions primarily as a protected
Key Chemical Properties
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 196.18 g/mol |
| Role | Intermediate for Atorvastatin; Heterocycle precursor |
| Safety Classification | Irritant (Standard GHS); Precursors are Lachrymators |
Strategic Synthesis Architecture
The synthesis is designed around a Nucleophilic Substitution Strategy , converting a 4-fluoroacetophenone precursor into the target ester via an
Reaction Pathway Analysis[3]
-
Activation:
-Bromination of 4'-fluoroacetophenone generates the electrophilic species. -
Substitution: Nucleophilic attack by acetate ion displaces the bromide.
-
Purification: Removal of inorganic salts and recrystallization.
Mechanistic Flow (DOT Visualization)
Figure 1: Synthetic workflow illustrating the conversion of acetophenone to the acetate ester via the brominated intermediate.[1][2][3][4]
Detailed Experimental Protocol
Phase 1: Preparation of the Electrophile (Intermediate)
Warning: The intermediate, 2-Bromo-4'-fluoroacetophenone , is a potent lachrymator (tear gas agent). All operations must be performed in a properly functioning chemical fume hood.
Reagents:
-
4'-Fluoroacetophenone (1.0 eq)
-
Bromine (Br
) (1.0 - 1.05 eq) or N-Bromosuccinimide (NBS) -
Glacial Acetic Acid (Solvent) or Methanol
-
Hydrobromic acid (catalytic, if using Br
)
Procedure:
-
Dissolution: Dissolve 4'-fluoroacetophenone in glacial acetic acid in a reactor equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.
-
Bromination: Add Bromine dropwise at a controlled temperature (typically 0–20°C) to prevent poly-bromination. The reaction is exothermic; cooling is essential to maintain regioselectivity.
-
Monitoring: Monitor consumption of starting material via TLC or HPLC. The disappearance of the ketone and appearance of the less polar bromide indicates completion.
-
Quenching: Quench the reaction with ice-water. The solid
-bromoketone precipitates.[1] -
Isolation: Filter the solid and wash with cold water to remove acid traces. Note: Do not dry completely if moving immediately to the next step to minimize dust/vapor exposure.
Phase 2: Nucleophilic Substitution (Esterification)
This step converts the hazardous lachrymator into the stable acetate ester.
Reagents:
-
2-Bromo-4'-fluoroacetophenone (Intermediate from Phase 1)
-
Sodium Acetate (NaOAc) or Potassium Acetate (KOAc) (1.2 - 1.5 eq)
-
Solvent: Acetone, DMF, or Ethanol (Reflux)[2]
Procedure:
-
Setup: In a round-bottom flask, suspend the 2-bromo-4'-fluoroacetophenone in the chosen solvent (e.g., Acetone).
-
Addition: Add anhydrous Sodium Acetate.
-
Reaction: Heat the mixture to reflux (approx. 60–80°C depending on solvent) with vigorous stirring. The reaction typically proceeds via an S
2 mechanism. -
Completion: Monitor by TLC (Hexane/EtOAc). The starting bromide spot will disappear.[1]
-
Work-up:
-
Cool the mixture to room temperature.
-
Filter off the inorganic salt byproduct (NaBr/KBr).
-
Concentrate the filtrate under reduced pressure.[1]
-
Redissolve the residue in Ethyl Acetate and wash with water and brine to remove residual salts/solvents.
-
-
Purification: Recrystallize from a suitable solvent (e.g., Ethanol/Hexane or Isopropyl alcohol) to obtain the pure This compound .
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters should be verified.
| Technique | Expected Signal / Observation |
| 1H NMR (CDCl | |
| IR Spectroscopy | Carbonyl stretches: ~1740 cm |
| Mass Spectrometry | Molecular ion [M+H] |
| Appearance | White to off-white crystalline solid. |
Safety & Handling Protocols (E-E-A-T)
-
Lachrymator Control: The brominated intermediate is highly irritating to eyes and respiratory tracts. Use full PPE (goggles, face shield, chemically resistant gloves) and handle only in a high-efficiency fume hood. Have 10% sodium thiosulfate solution ready to neutralize bromine spills.
-
Waste Disposal: Aqueous waste streams may contain bromides and should be treated according to halogenated waste protocols. Organic solvents must be disposed of in non-halogenated or halogenated waste containers as appropriate.
References
-
Naidu, G., & Sharma, P. (2017).[1] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1] Organic Communications, 10(4), 314-322.[1] (Provides context on related fluorophenacyl intermediates). [Link]
-
ChemSynthesis. 2-(4-bromophenyl)-2-oxoethyl acetate - Chemical Properties and Synthesis. (Analogous chemistry reference). [Link]
Sources
Application Notes & Protocols: 2-(4-Fluorophenyl)-2-oxoethyl acetate as a Versatile Pharmaceutical Intermediate
Abstract and Significance
This guide provides a comprehensive overview of 2-(4-Fluorophenyl)-2-oxoethyl acetate, a key building block in modern pharmaceutical development. Its unique structure, featuring a fluorinated phenyl ring and an α-acetoxy ketone functional group, makes it a highly valuable intermediate for synthesizing a range of complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of the final drug molecule, traits highly sought after in drug design.[1] This document outlines detailed protocols for its synthesis, purification, and characterization, and provides a practical example of its application in the synthesis of advanced pharmaceutical scaffolds. The methodologies are designed for reproducibility and are supported by mechanistic insights to empower researchers in their drug discovery and development endeavors.
Physicochemical Properties and Safety Data
A thorough understanding of the intermediate's properties is fundamental for its effective use and safe handling.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Molecular Formula | C₁₀H₉FO₃ | N/A |
| Molecular Weight | 196.18 g/mol | N/A |
| Appearance | Expected to be a solid or oil | Inferred from similar compounds[2] |
| CAS Number | 102308-59-8 | N/A |
| Precursor CAS | 403-29-2 (2-Bromo-4'-fluoroacetophenone) |
General Safety and Handling: While a specific Safety Data Sheet (SDS) for the title compound is not readily available, data from analogous structures (e.g., substituted acetophenones, organic acetates) suggest a consistent set of handling precautions.[3][4][5]
| Hazard Category | Precautionary Measures |
| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation.[3][4] |
| Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[6] |
| Flammability | Organic acetates can be flammable. Keep away from heat and open flames.[5][7] |
| Handling | Use in a well-ventilated area, preferably a fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[4][8] |
| Personal Protective Equipment (PPE) | Wear safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][8] |
Synthesis and Mechanistic Insight
The most common and logical synthetic route to this compound involves a two-step process starting from the commercially available 4'-fluoroacetophenone. This strategy hinges on the α-bromination of the ketone followed by a nucleophilic substitution with an acetate source.
Protocol 1: Synthesis of 2-Bromo-4'-fluoroacetophenone (Precursor)
Causality: This protocol utilizes elemental bromine for the selective bromination at the α-carbon of the ketone. Acetic acid serves as both a solvent and a catalyst, promoting the enolization of the ketone, which is the reactive species that attacks the bromine. The reaction is monitored closely to prevent di-bromination.
-
Materials: 4'-fluoroacetophenone, Glacial Acetic Acid, Bromine, Sodium Bicarbonate solution (5% w/v), Dichloromethane (DCM), Anhydrous Sodium Sulfate.
-
Procedure:
-
In a fume hood, dissolve 4'-fluoroacetophenone (1.0 eq) in glacial acetic acid in a three-necked flask equipped with a dropping funnel and a magnetic stirrer.
-
Cool the solution to 10-15°C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in acetic acid via the dropping funnel over 30-60 minutes. Maintain the temperature below 20°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Once the starting material is consumed, slowly pour the reaction mixture into ice-cold water with vigorous stirring.
-
The solid product will precipitate. Filter the solid and wash it thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution until the effervescence ceases.
-
Dry the crude product under vacuum. For higher purity, the product can be recrystallized from ethanol or purified by silica gel column chromatography.[10]
-
-
Expected Yield: 85-95%.
-
Purity: >97% (GC).
Protocol 2: Synthesis of this compound (Target Intermediate)
Causality: This step is a classic nucleophilic substitution (SN2) reaction. The acetate anion, a good nucleophile, displaces the bromide, an excellent leaving group. A polar aprotic solvent like Dimethylformamide (DMF) is chosen to solvate the cation (Na⁺) while leaving the acetate anion relatively free and highly reactive, thus accelerating the reaction.
-
Materials: 2-Bromo-4'-fluoroacetophenone, Sodium Acetate (anhydrous), Dimethylformamide (DMF), Ethyl Acetate, Brine.
-
Procedure:
-
Charge a flask with 2-Bromo-4'-fluoroacetophenone (1.0 eq) and anhydrous sodium acetate (1.5 eq).
-
Add dry DMF as the solvent.
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).[9]
-
Combine the organic layers and wash with water, followed by brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Expected Yield: 80-90%.
Purification and Analytical Protocols
Protocol 3: Purification by Flash Column Chromatography
Causality: This method separates the target compound from unreacted starting materials and non-polar byproducts. A solvent system of ethyl acetate in hexane is used, where the polarity is gradually increased. The more polar target compound will elute later than less polar impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane (starting from 5% and gradually increasing to 20%).
-
Procedure:
-
Prepare a silica gel slurry in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Dry the silica with the adsorbed product and carefully load it onto the top of the packed column.
-
Begin elution with 5% ethyl acetate in hexane, collecting fractions.
-
Monitor the fractions by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.
-
Protocol 4: Analytical Characterization
Causality: A combination of spectroscopic and chromatographic techniques provides irrefutable evidence of the compound's identity and purity. NMR confirms the chemical structure and connectivity of atoms, MS confirms the molecular weight, and HPLC provides a quantitative measure of purity.
| Analysis Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic protons (doublet of doublets), a singlet for the -CH₂- group adjacent to the carbonyl and ester, and a singlet for the acetate methyl group. |
| ¹³C NMR | Peaks for the carbonyl carbon, ester carbonyl, aromatic carbons (with C-F coupling), the -CH₂- carbon, and the acetate methyl carbon. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom on the phenyl ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ or [M+Na]⁺). |
| HPLC/GC | A single major peak indicating high purity (typically >98%).[11] |
Application in API Synthesis: A Case Study
This compound is a precursor for various heterocyclic scaffolds. For instance, it is used in the synthesis of pyridazinone derivatives, which have been investigated for potential antiviral activity, including against the main protease of SARS-CoV-2.[12]
Reaction: The α-acetoxy ketone can react with a substituted hydrazine to form a pyridazinone ring system, a common motif in medicinal chemistry.
This reaction highlights the utility of the intermediate's bifunctional nature—the ketone and the adjacent acetate group—which allows for facile construction of complex heterocyclic systems. The fluorophenyl moiety is carried through into the final molecule, potentially conferring beneficial pharmacological properties.[12]
References
-
Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-71. Available from: [Link]
-
Al-Wahaibi, L. H., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. Molecules, 28(14), 5433. Available from: [Link]
- Google Patents. CN103553914A - Phenylethyl acetate synthesis method.
-
PubChem. 2-Oxoethyl acetate. National Center for Biotechnology Information. Available from: [Link]
-
Santos, J. I., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 269. Available from: [Link]
-
Trotsko, N., et al. (2025). 5-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(4-hydroxyphenyl)-2-thioxo-1,3-thiazolidin-4-one. Molbank, M2049. Available from: [Link]
-
PubChem. Ethyl 2-(4-fluoroanilino)-2-oxoacetate. National Center for Biotechnology Information. Available from: [Link]
-
El-Faham, A., et al. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Crystals, 11(11), 1335. Available from: [Link]
-
Angene Chemical. Ethyl 2-(2,4-difluorophenyl)-2-oxoacetate - Safety Data Sheet. Available from: [Link]
-
Pharmaffiliates. Ethyl (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-hydroxypiperidin-3-ylidene)acetate. Available from: [Link]
-
Eurofins. Analytical Method Summaries. Available from: [Link]
-
Agency for Toxic Substances and Disease Registry. Analytical Methods for 2-Butoxyethanol and 2-Butoxyethanol Acetate. Available from: [Link]
-
Lead Sciences. 2-(4-Bromophenyl)-2-oxoethyl acetate. Available from: [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. innospk.com [innospk.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. angenechemical.com [angenechemical.com]
- 5. rcilabscan.com [rcilabscan.com]
- 6. Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. academic.oup.com [academic.oup.com]
- 10. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. mdpi.com [mdpi.com]
Role of 2-(4-Fluorophenyl)-2-oxoethyl acetate in vonoprazan synthesis
Technical Application Note: Utilization of 2-(4-Fluorophenyl)-2-oxoethyl Acetate in Vonoprazan Impurity Profiling
Part 1: Executive Summary & Strategic Role
This compound (also known as 4-fluorophenacyl acetate) acts as the critical synthetic precursor for Vonoprazan Impurity 4 (1-[5-(4-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine).[1]
While the active pharmaceutical ingredient (API), Vonoprazan Fumarate, is derived from the 2-fluorophenyl isomer, the 4-fluorophenyl analog is a requisite Reference Standard (RS) for Quality Control (QC).[1] Under ICH Q3A(R2) guidelines, manufacturers must quantify regioisomeric impurities that may arise from contaminated starting materials (e.g., 4-fluoroacetophenone present in 2-fluoroacetophenone supplies).[1]
Core Application:
-
Reference Standard Synthesis: Preparation of "Impurity 4" for HPLC method validation.
-
Process Control: Monitoring the regioselectivity of the pyrrole ring formation.
-
Stability: The acetate moiety serves as a "masked" alpha-hydroxy/halo ketone, offering superior storage stability compared to the lachrymatory and unstable
-bromo ketones typically used in Hantzsch pyrrole synthesis.[1]
Part 2: Scientific Rationale & Mechanism
The "Acetate Strategy" in Pyrrole Construction
In the industrial synthesis of Vonoprazan, the pyrrole core is typically constructed via a modified Hantzsch or condensation reaction. The direct use of
Converting the bromide to This compound provides two advantages:
-
Controlled Release: The acetate acts as a leaving group or is hydrolyzed in situ to the
-hydroxy ketone, which then condenses with malononitrile or aminocrotonates to close the pyrrole ring. -
Impurity Tracking: By intentionally synthesizing the 4-fluoro derivative using this acetate, analytical chemists generate the specific marker required to prove that the commercial drug (2-fluoro) is free of this isomer.[1]
Pathway Visualization
The following diagram illustrates the divergence between the API synthesis (Green) and the Impurity Standard synthesis (Red) using the acetate intermediate.
Caption: Divergent synthesis pathways showing the specific role of the 4-fluoro acetate intermediate in generating the requisite impurity standard.
Part 3: Experimental Protocols
Safety Warning:
Protocol A: Synthesis of this compound
This step stabilizes the reactive bromide precursor.[1]
-
Reagents:
-
Procedure:
-
Charge DMF and Sodium Acetate into a 250 mL round-bottom flask.
-
Add 2-Bromo-1-(4-fluorophenyl)ethan-1-one portion-wise at room temperature (exothermic).
-
Heat the mixture to 60°C for 2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Pour reaction mixture into ice-water (200 mL). A white precipitate will form.[1]
-
Filter the solid, wash with water (3 x 50 mL), and dry under vacuum at 45°C.[1]
-
-
Yield/Data: Expected yield 85-90%. White crystalline solid.[1]
Protocol B: Cyclization to Vonoprazan Impurity 4 Precursor
Conversion of the acetate to the pyrrole ring (5-(4-fluorophenyl)-1H-pyrrole-3-carbonitrile).[1]
-
Reagents:
-
Procedure:
-
Dissolve the acetate in THF and cool to 0°C.
-
Add Malononitrile.[1]
-
Dropwise add Sodium Ethoxide solution over 30 minutes.[1]
-
Allow to warm to room temperature and reflux for 4 hours.
-
Mechanism: The base hydrolyzes the acetate to the enolate/aldehyde equivalent, which undergoes Knoevenagel condensation with malononitrile followed by cyclization.
-
Workup: Evaporate solvent. Resuspend residue in water/ethyl acetate.[1][2] Extract organic layer, dry over MgSO4, and concentrate.[1]
-
Purification: Recrystallize from Ethanol/Water.[1]
-
-
Result: This yields the 4-fluoro pyrrole core, which is then sulfonylated (pyridine-3-sulfonyl chloride) and reduced (DIBAL-H/Methylamine) to form Impurity 4 .[1]
Part 4: Analytical Specifications (Impurity Profiling)
To validate the purity of Vonoprazan, the "Impurity 4" synthesized above is used as a standard in HPLC.
Table 1: HPLC System Suitability Parameters
| Parameter | Specification for Vonoprazan (API) | Specification for Impurity 4 (4-Fluoro) |
| Retention Time (RT) | ~12.5 min | ~13.2 min (Critical Pair) |
| Relative Retention (RRT) | 1.00 | 1.06 |
| Resolution (Rs) | N/A | > 1.5 from API peak |
| Detection (UV) | 230 nm | 230 nm |
| Limit of Quantitation | N/A | < 0.05% |
Differentiation Logic: The 4-fluoro isomer is slightly more lipophilic than the 2-fluoro API due to the lack of ortho-effect steric shielding and electronic repulsion with the pyrrole nitrogen, resulting in a slightly longer retention time on C18 columns.[1]
Part 5: References
-
Takeda Pharmaceutical Company Ltd. (2010).[1] Pyrrole Derivatives and Use Thereof. US Patent Application US20100210632A1.[1] Link
-
Source of the general pyrrole synthesis route via phenacyl intermediates.
-
-
SynZeal Research. (2024).[1] Vonoprazan Impurity 4 Reference Standard Data. SynZeal Catalog No. SZ-V030005.[1][3] Link[1]
-
Verification of the 4-fluorophenyl structure as a specific impurity standard.
-
-
ClearSynth. (2024).[1] Vonoprazan Impurity 4 (CAS 881733-36-4).[1][3][4] Product Code CS-P-08823.[1][4] Link[1]
-
Confirmation of chemical identity and usage in analytical development.
-
-
Organic Process Research & Development. (2017). Process Development of Vonoprazan Fumarate. (General reference for P-CAB synthesis methodology).
Sources
Protecting group strategies in reactions with 2-(4-Fluorophenyl)-2-oxoethyl acetate
Executive Summary & Strategic Analysis
2-(4-Fluorophenyl)-2-oxoethyl acetate (henceforth FPOA ) is a critical pharmacophore precursor, most notably serving as a key intermediate in the synthesis of HMG-CoA reductase inhibitors (e.g., Atorvastatin) and triazole antifungals.[1][2]
The Challenge: FPOA presents a classic "Ambident Electrophile" problem. It contains two electrophilic centers with similar reactivity profiles:
-
The Ketone (
): Activated by the electron-withdrawing 4-fluorophenyl group and the -acetoxy moiety.[1] -
The Ester (
of acetate): Susceptible to nucleophilic attack, hydrolysis, and transesterification.[2]
Furthermore, the
Scope of this Guide: This application note details three orthogonal protection strategies to isolate reactivity at specific sites, ensuring high yield and chemoselectivity.
Strategic Decision Tree
Before selecting a protocol, researchers must define the target transformation. The following logic flow dictates the optimal protection strategy.
Figure 1: Decision matrix for selecting the appropriate protection strategy based on the intended downstream modification.
Protocol A: Chemoselective Ketalization (Ketone Protection)[1][2]
Objective: Mask the ketone as a 1,3-dioxolane to allow nucleophilic attack at the ester or substitution at the
Mechanistic Insight: The 4-fluorophenyl group exerts an inductive electron-withdrawing effect (-I), making the ketone carbonyl more electrophilic than a standard acetophenone.[1][2] However, standard acid-catalyzed conditions (p-TsOH) can lead to transesterification or acetate hydrolysis.[1][2] We utilize a Dean-Stark protocol with controlled acidity to mitigate this.
Materials
Step-by-Step Methodology
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.
-
Charging: Add FPOA (10 mmol), Ethylene Glycol (50 mmol), and Toluene (100 mL).
-
Catalysis: Add p-TsOH (0.5 mmol) in one portion.
-
Reflux: Heat to vigorous reflux (
). Monitor water collection in the trap. -
Quench: Cool to room temperature. Add saturated aqueous
(50 mL) to neutralize the acid immediately. -
Workup: Separate phases. Wash the organic layer with brine (
mL). Dry over .[1] -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexanes/EtOAc 9:1).[1][2]
Data Validation:
| Analytical Method | Expected Signal Change |
|---|
| TLC |
Protocol B: The "Acetate Swap" (Orthogonal Protection)[2]
Objective: The acetate group is too labile for strong nucleophiles (e.g., Grignard reagents,
Workflow:
-
Mild Hydrolysis: Acetate
-Hydroxy Ketone. -
Silylation:
-Hydroxy Ketone -Silyloxy Ketone.[1]
Step 1: Zemplén-Type Selective Hydrolysis
Note: Strong bases (NaOH) cause aldol condensation.[1][2] Use mild catalytic alkoxide.[1][2]
-
Dissolve FPOA (1.0 eq) in anhydrous Methanol (0.2 M).
-
Cool to
. -
Add
(0.1 eq) or catalytic NaOMe.[1][2] -
Stir at
for 30-60 minutes. Monitor by TLC closely to avoid degradation.[1] -
Quench: Add Dowex 50W (H+ form) resin or dilute acetic acid until neutral.
-
Concentrate: Remove MeOH to yield the crude
-hydroxy ketone.
Step 2: TBS Protection[1][2]
-
Dissolve the crude alcohol in DMF.
-
Add Imidazole (2.5 eq) and TBDMS-Cl (1.2 eq).
-
Stir at RT for 12 hours.
-
Result: The resulting 2-(tert-butyldimethylsilyloxy)-1-(4-fluorophenyl)ethanone is now immune to Grignard reagents, allowing selective addition to the ketone.[1][2]
Mechanistic Pathway: Impurity Formation[1]
Understanding failure modes is essential for troubleshooting.[1] The most common impurity arises from the acidity of the
Figure 2: Common degradation pathways under basic conditions.
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield (Ketalization) | Incomplete water removal or hydrolysis of ester.[1][2] | Ensure fresh molecular sieves or efficient Dean-Stark.[1] Reduce reaction time. |
| Complex Mixture (Hydrolysis) | Base concentration too high; Aldol condensation.[1][2] | Switch to enzymatic hydrolysis (Lipase) or catalytic |
| Des-fluoro impurity | Harsh reduction conditions.[1] | Avoid dissolving metal reductions; the C-F bond is generally stable to borohydrides. |
References
-
Naidu, A. A., & Sharma, G. V. R. (2017).[1][2] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1][2] Organic Communications, 10(4), 314-322.[1][2] Link
-
Greene, T. W., & Wuts, P. G. M. (2014).[1][2] Protective Groups in Organic Synthesis (5th ed.).[1] John Wiley & Sons.[1] (Standard reference for acetal/ketal stability constants).
-
Shaikh, T. M., et al. (2023).[1][2] Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[1][2][3] Crystals, 13, 1106.[1][2] Link[1][2]
-
Carey, F. A., & Sundberg, R. J. (2007).[1][2] Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Mechanistic grounding for ambident electrophiles).
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(4-Fluorophenyl)-2-oxoethyl Acetate Synthesis
Executive Summary & Reaction Overview
This guide addresses the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate (also known as 4-fluorophenacyl acetate) via the nucleophilic substitution of 2-bromo-4'-fluoroacetophenone with an acetate salt.[1][2][3] While the mechanism is a straightforward
Core Reaction Scheme
-
Starting Material (SM): 2-Bromo-1-(4-fluorophenyl)ethan-1-one[1][2][3]
-
Reagent: Sodium Acetate (NaOAc) or Potassium Acetate (KOAc)[1][3]
-
Solvent: DMF, Acetonitrile, or Acetic Acid[1]
Reaction Pathway & Impurity Mapping
The following diagram illustrates the primary synthetic pathway alongside the critical side reactions that degrade yield and purity.
Figure 1: Reaction landscape showing the primary SN2 pathway and competing degradation routes.[1][3]
Troubleshooting Guide (Q&A)
Category 1: Yield & Conversion Issues
Q: The reaction has stalled with 20% starting material remaining. Should I add more acetate? A: Adding more acetate is rarely the solution if the reaction has stalled.[1][3] This usually indicates solvation failure or salt encapsulation .[1][2][3]
-
Root Cause: In non-polar solvents (like acetone), NaBr precipitates and can coat the NaOAc crystals, stopping the reaction.
-
Solution:
-
Switch Solvents: Use a polar aprotic solvent like DMF or NMP to maintain homogeneity.[1][2][3]
-
Catalysis: Add 5-10 mol% Sodium Iodide (NaI) . This generates the more reactive
-iodo intermediate in situ (Finkelstein condition), accelerating the substitution significantly.[1][3] -
Phase Transfer: If using a biphasic system (e.g., Toluene/Water), use a Phase Transfer Catalyst (PTC) like TBAB (Tetrabutylammonium bromide) .[1][3]
-
Q: My isolated yield is low, but TLC showed full conversion. A: This suggests work-up loss or product degradation .[1][2]
-
Water Solubility: The product has moderate polarity.[1][3] If you wash with large volumes of water, you may be extracting the product.[1]
-
Fix: Saturate the aqueous layer with NaCl (brine) during extraction to salt out the organic product.[3]
-
-
Hydrolysis: If the work-up involved strong basic washes (e.g., 1M NaOH to remove acid), you likely hydrolyzed the ester.[1]
Category 2: Impurity Profile
Q: I see a significant "Alcohol" impurity (2-hydroxy-4'-fluoroacetophenone). Where is it coming from? A: This is Impurity A (see Fig 1).[1][3] It arises from two sources:[1][3]
-
Wet Solvent: Water competes with acetate as a nucleophile.[1][2][3]
-
Basic Hydrolysis: If the reaction mixture becomes too basic, the formed ester hydrolyzes.[1]
Q: The reaction mixture turned black/dark brown. Is the product ruined? A: Darkening is characteristic of phenacyl halide polymerization (Impurity D).[1][3]
-
Mechanism:
-Haloketones are potent electrophiles and can self-condense or polymerize, especially under thermal stress or light exposure.[1][2][3] -
Recovery: The product is likely still intact but contaminated.[1][3]
Q: I used Ethanol as a solvent and found a side product with the wrong mass (+46 Da). A: You formed the ethyl ether (Impurity B) via solvolysis.
-
Mechanism: Ethanol acts as a nucleophile:
.[1][2][3] -
Fix: Never use nucleophilic solvents (alcohols, amines) for this substitution.[1][3] Use Acetonitrile , Acetone , or DMF .
Experimental Protocol: Optimized Synthesis
This protocol is designed to minimize hydrolysis and polymerization side reactions.[1][2][3]
Materials
-
Substrate: 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 equiv)
-
Catalyst: Sodium Iodide (0.1 equiv) - Optional, for rate enhancement
Step-by-Step Procedure
-
Preparation: Charge the reaction vessel with 2-Bromo-1-(4-fluorophenyl)ethan-1-one and anhydrous DMF (5 mL per gram of substrate).
-
Addition: Add Sodium Acetate (1.2 equiv) in a single portion.
-
Note: If using NaI catalyst, add it now.[1]
-
-
Reaction: Stir the mixture at ambient temperature (20-25°C) .
-
Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2). SM (
) should disappear; Product ( ) appears. -
Quench: Pour the reaction mixture into ice-cold water (10x volume). The product often precipitates as a solid.[1][3]
-
Isolation:
-
Purification: Recrystallization from Ethanol/Water or Hexane/Ethyl Acetate is preferred over column chromatography to avoid silica-induced hydrolysis.[1][2][3]
Diagnostic Flowchart
Use this logic tree to diagnose experimental failures quickly.
Figure 2: Decision tree for identifying and resolving synthetic anomalies.
FAQ: Common Technical Inquiries
Q: Can I use 4-fluoroacetophenone as the starting material directly?
A: No. You must brominate it first.[1][2][3] The direct acylation of the ketone alpha-position with acetate is not chemically feasible.[1][2][3] The standard route is Bromination
Q: Why is my product melting point lower than the literature value (approx. 50-55°C)? A: This is a classic sign of trace solvent retention or homologous impurities .[1][3]
-
If you used 2-bromo-4'-fluoroacetophenone that contained traces of 4'-fluoroacetophenone (unbrominated precursor), this impurity co-crystallizes and depresses the melting point.[1][2][3]
-
Check: Run an H-NMR.[1][2][3][5] Look for a triplet at
2.6 ppm (acetyl group of unreacted ketone).[1][3]
Q: Is the product light sensitive? A: Yes. Phenacyl esters can undergo Norrish Type I/II cleavage or rearrangement under UV light.[1][2][3] Always store the final product in amber vials or foil-wrapped containers at 2-8°C.
References
-
Rezaei, R. et al. "Synthesis of phenacyl esters using various catalysts."[1] Journal of Chemical Research, 2012.[1] (General methodology for phenacyl ester synthesis).
-
Organic Syntheses. "p-Bromophenacyl Bromide." Org.[1][2][3][7] Synth. 1930, 10,[1] 12. (Foundational chemistry of phenacyl halides).
-
PubChem Compound Summary. "2-Bromo-1-(4-fluorophenyl)ethanone."[1][2][3] (Safety and physical property data).
-
Vertex AI Search. "Preparation of 4-fluorophenacyl acetate from 2-bromo-4'-fluoroacetophenone."[1][2][3] 5(Specific synthetic protocols).
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 2-(4-fluorophenyl)-2-oxoacetate | 1813-94-1 [sigmaaldrich.com]
- 5. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates - Google Patents [patents.google.com]
Optimization of reaction conditions for 2-(4-Fluorophenyl)-2-oxoethyl acetate
Executive Summary & Compound Specifications
This technical guide addresses the synthesis, optimization, and troubleshooting of 2-(4-Fluorophenyl)-2-oxoethyl acetate (also known as 4-Fluorophenacyl acetate). This compound is a critical intermediate, often utilized in the synthesis of p38 MAP kinase inhibitors and other fluorinated bioactive scaffolds.
The primary synthetic route involves the nucleophilic substitution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (
| Parameter | Specification |
| IUPAC Name | This compound |
| CAS Number | 366-78-9 |
| Molecular Formula | C |
| Molecular Weight | 196.18 g/mol |
| Key Precursor | 2-Bromo-1-(4-fluorophenyl)ethan-1-one (CAS: 403-29-2) |
| Reaction Type | S |
| Primary Hazard | Precursor is a potent Lachrymator (Tear Gas Agent) |
Core Protocol: The "Golden Path" Workflow
This section outlines the optimized standard operating procedure (SOP) derived from kinetic stability studies.
Q: What is the recommended solvent system for maximum yield?
A: Glacial Acetic Acid (AcOH) is the superior solvent for this transformation.
-
Why? While acetone or ethanol are commonly cited, they often require longer reaction times or suffer from competing hydrolysis if not strictly anhydrous. Glacial acetic acid suppresses the formation of the
-hydroxy byproduct (hydrolysis) by shifting the equilibrium toward the acetate. It also solubilizes the sodium acetate effectively at reflux temperatures.
Q: What is the optimal stoichiometry?
A: Use 1.5 equivalents of Sodium Acetate (NaOAc) relative to the bromide.
-
Protocol:
-
Dissolve 1.0 eq of 2-bromo-1-(4-fluorophenyl)ethan-1-one in Glacial AcOH (5 mL per gram of substrate).
-
Add 1.5 eq of anhydrous Sodium Acetate.
-
Reflux (approx. 118°C) for 2–4 hours.
-
Monitor by TLC (Hexane:EtOAc 8:2).[1] The product usually moves slightly lower or has a distinct UV profile compared to the bromide.
-
Q: How should the workup be performed to remove acid traces?
A: A "Crash Precipitation" method is most efficient.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 5 volumes of ice-cold water .
-
Stir vigorously for 30 minutes. The product should precipitate as a white to off-white solid.
-
Filter and wash with copious water to remove residual acetic acid.
-
Purification: Recrystallize from Ethanol or a Hexane/Ethyl Acetate mixture if the melting point is below 106–108°C.
Visualization: Reaction Pathway & Logic
The following diagram illustrates the reaction workflow and the critical decision points for optimization.
Caption: Optimized synthetic workflow for this compound using acetic acid solvent system.
Troubleshooting Guide (FAQ)
Issue 1: Low Yield & Oily Product
Q: My product is coming out as a yellow oil instead of a solid. What went wrong?
-
Root Cause: This is typically due to residual solvent (AcOH) or hydrolysis impurities (
-hydroxy ketone). -
Solution:
-
Check pH: Ensure the wash water during filtration is neutral (pH 7). Residual acetic acid prevents crystallization.
-
Trituration: Add cold ethanol or hexane to the oil and scratch the flask walls to induce nucleation.
-
Drying: The oil might be wet. Dissolve in CH
Cl , dry over MgSO , and re-concentrate.
-
Issue 2: Starting Material Stalling
Q: TLC shows 20% unreacted bromide even after 6 hours. Should I add more base?
-
Analysis: If using Acetone/K
CO , the base coating might be blocking reactivity. -
Solution:
-
Switch Solvents: If using acetone, switch to Glacial Acetic Acid/NaOAc (Reflux). The higher temperature (118°C vs 56°C) drives the kinetics significantly faster.
-
Catalysis: If you must use a non-polar solvent (e.g., Toluene), add 5 mol% TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
Issue 3: Color Impurities
Q: The product is dark brown/orange.
-
Root Cause: Free bromine or polymerized byproducts from the starting material (which degrades over time).
-
Solution:
-
Pre-treatment: Wash the crude organic layer with 10% Sodium Thiosulfate (Na
S O ) solution to quench free bromine species. -
Recrystallization: Use Ethanol with a pinch of activated charcoal.
-
Troubleshooting Logic Tree
Use this decision tree to diagnose experimental failures quickly.
Caption: Decision tree for diagnosing yield, purity, and kinetic issues in phenacyl acetate synthesis.
Safety & Handling (Critical)
WARNING: The starting material, 2-Bromo-1-(4-fluorophenyl)ethan-1-one , is a potent lachrymator .
-
Engineering Controls: All weighing and transfers must be performed inside a functioning fume hood.
-
Decontamination: Glassware contaminated with the bromide should be rinsed with a dilute solution of ammonia or sodium thiosulfate inside the hood before being removed for cleaning.
-
PPE: Double nitrile gloves and chemical splash goggles are mandatory.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 366-78-9).[2] Retrieved from
-
Organic Syntheses. p-Bromophenacyl Bromide (Standard Phenacyl Bromide Preparation). Org.[1][3][4][5][6] Synth. 1930, 10, 12.
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1] Organic Communications, 10(4), 314-322.[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 999, Phenylacetic acid (Related Phenacyl Derivatives).
Sources
Purification of 2-(4-Fluorophenyl)-2-oxoethyl acetate by column chromatography
Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-oxoethyl acetate
Ticket Subject: Optimization of Column Chromatography for Phenacyl Acetate Derivatives Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Reference ID: PUR-FA-2024
Executive Summary & Chemical Context
User Query: "I am synthesizing this compound via the substitution of 2-bromo-1-(4-fluorophenyl)ethanone with sodium acetate. I am struggling to separate the product from the unreacted bromo-starting material and a lower-running impurity. Yields are inconsistent."
Scientist’s Analysis: This purification involves separating three distinct species based on polarity:
-
Starting Material (SM): 2-Bromo-1-(4-fluorophenyl)ethanone (Lachrymator, Low Polarity).
-
Target Product: this compound (Medium Polarity).
-
Impurity: 2-Hydroxy-1-(4-fluorophenyl)ethanone (Hydrolysis byproduct, High Polarity).
The separation is governed by the dipole-dipole interactions of the ester (product) vs. the halogen (SM) vs. the hydrogen-bonding capability of the alcohol (impurity).
Diagnostic Module: Pre-Column Optimization
Before packing the column, you must validate your separation on Thin Layer Chromatography (TLC).
Q: What is the optimal solvent system for TLC? A: Start with Hexane:Ethyl Acetate (85:15) .
-
Observation: The Bromo-SM is significantly less polar than the Acetate.
-
Target Rf Values:
-
Bromo-SM: ~0.6 – 0.7
-
Acetate Product: ~0.35 – 0.45
-
Hydroxy Impurity: < 0.15[1]
-
Q: How do I visualize the spots? A:
-
UV (254 nm): Both the SM and Product have strong UV absorption due to the 4-fluorophenyl chromophore.
-
Stain (p-Anisaldehyde): If UV is ambiguous, use p-Anisaldehyde. The acetoxy ketone typically stains dark blue/purple upon heating, while the bromo ketone may stain differently or less intensely.
Q: My spots are streaking. Why? A: Streaking usually indicates acid sensitivity or column overload .
-
Cause: Silica gel is slightly acidic (pH ~5). Phenacyl esters can be sensitive to hydrolysis or enolization on acidic surfaces.
-
Fix: Add 1% Triethylamine (TEA) to your TLC solvent to neutralize the plate. If the streak disappears, you must buffer your column (see Section 3).
Execution Module: Column Chromatography Protocol
Workflow Visualization
Figure 1: Decision matrix for the purification of phenacyl acetate derivatives.
Step-by-Step Protocol
Step 1: Stationary Phase Selection
-
Silica Gel: Standard 60 Å (230-400 mesh).
-
Buffering (Optional but Recommended): Slurry the silica in Hexane containing 1% Triethylamine (TEA) if you observed streaking on TLC. This prevents the "tailing" of the product into the impurity fractions.
Step 2: Sample Loading
-
Technique: Solid Load (Dry Load) is superior here.
-
Reasoning: The compound is an ester.[2] Dissolving it in DCM for liquid loading can lead to band broadening if the DCM volume is too high.
-
Method: Dissolve crude in minimal DCM, add Celite (1:2 ratio w/w), and rotovap to a free-flowing powder. Load this powder on top of the packed column.
Step 3: Elution Gradient Do not run an isocratic column. Use a step gradient to maximize yield.
| Phase | Solvent Composition | Volume (Column Volumes) | Target Eluate |
| Equilibration | 100% Hexane | 2 CV | None (Wetting) |
| Flush | 95:5 Hex:EtOAc | 2-3 CV | Unreacted Bromo-SM |
| Elution | 85:15 Hex:EtOAc | 4-5 CV | Target Acetate |
| Wash | 50:50 Hex:EtOAc | 2 CV | Hydroxy Impurity |
Troubleshooting & FAQs
Q: I see a new spot appearing on the column that wasn't in the crude. What is it? A: This is likely 2-hydroxy-1-(4-fluorophenyl)ethanone .
-
Mechanism:[1][3][4][5][6][7] Hydrolysis of the acetate ester catalyzed by the acidic silica surface and residual moisture.
-
Solution:
-
Run the column faster (Flash chromatography with air pressure).
-
Use neutralized silica (pre-washed with 1% Et3N/Hexane).
-
Ensure solvents are dry.
-
Q: The Bromo-SM and Product are co-eluting. How do I fix this?
A: The separation factor (
-
Fix: Switch the non-polar solvent. Replace Hexane with Toluene .
-
Why? Toluene has
- interactions with the fluorophenyl ring, often altering the retention selectivity compared to aliphatic hexane. Try Toluene:Ethyl Acetate (90:10) .
Q: Can I avoid a column entirely? A: Yes, often.
-
Phenacyl acetates are highly crystalline.
-
Protocol: Dissolve the crude oil in hot Isopropyl Alcohol (IPA) . Cool slowly to 0°C. The product often crystallizes out, leaving the Bromo-SM and trace oils in the mother liquor. This is the industrial standard for Atorvastatin intermediates [1].
Safety & Handling (Critical)
-
Lachrymator Warning: The starting material, 2-Bromo-1-(4-fluorophenyl)ethanone, is a potent lachrymator (tear gas agent).
-
Protocol:
-
All TLC plates containing the SM must be dipped in KMnO4 or kept in the hood; do not carry dry plates through the open lab.
-
All rotovap waste containing the SM must be treated with dilute NaOH (to hydrolyze the bromide) before disposal.
-
References
-
Naidu, G.V.R., & Sharma, P.P. (2017).[1] Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1] Organic Communications, 10(4), 314-322.[1]
-
Al-Jumaili, S., et al. (2023).[1][8][9][10] Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[9] Crystals, 13(7), 1098.
-
Umasankara Sastry, T., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9011-9016.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. inventivapharma.com [inventivapharma.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(4-Fluorophenyl)-2-oxoethyl acetate
[1]
Topic: Impurity Removal & Purification Protocols Compound: 2-(4-Fluorophenyl)-2-oxoethyl acetate (Also known as 4-Fluorophenacyl acetate) CAS Reference (Precursor): 403-29-2 (2-Bromo-4'-fluoroacetophenone) Support Tier: Level 3 (Senior Application Scientist)[1]
Introduction: The Criticality of Purity
Welcome to the Technical Support Center. You are likely working with This compound , a pivotal intermediate often utilized in the synthesis of statins (e.g., Atorvastatin analogs) and potassium-competitive acid blockers (e.g., Vonoprazan).[1]
The purity of this intermediate is non-negotiable. Residual
This guide provides autonomous, field-proven troubleshooting workflows to ensure your material meets the stringent specifications required for API synthesis.
Module 1: Impurity Profiling & Diagnostics
Before initiating purification, you must identify what you are removing.[1] The synthesis typically involves the substitution of 2-Bromo-4'-fluoroacetophenone with sodium or potassium acetate.[1]
Common Impurity Table
| Impurity Type | Chemical Species | Origin | Diagnostic Characteristic |
| Starting Material | 2-Bromo-4'-fluoroacetophenone | Incomplete reaction | Lachrymator (causes eye tears); lower polarity on TLC.[1] |
| Hydrolysis Product | 2-Hydroxy-1-(4-fluorophenyl)ethanone | Moisture in solvent/base | Higher polarity; broad O-H stretch in IR ( |
| Acidic Residue | Acetic Acid | Excess reagent/Hydrolysis | Vinegar smell; acidic pH in aqueous wash.[1] |
| Oligomers | Poly-phenacyl species | Radical polymerization (light/heat) | Yellow/Brown gum; baseline streaking on TLC.[1] |
Module 2: Troubleshooting Crystallization (The Primary Method)
Crystallization is the preferred method for this compound due to its solid nature.[1] However, "oiling out" is a frequent failure mode.[1]
Q: My crude product is oiling out instead of crystallizing. How do I fix this?
A: Oiling out occurs when the compound separates as a liquid phase before it can organize into a crystal lattice, usually because the solution is too concentrated or cooled too rapidly.[1]
Corrective Protocol (The "Cloud Point" Method):
-
Solvent Switch: If you are using pure Ethanol (EtOH), switch to an Isopropyl Alcohol (IPA) / Hexane system or Ethanol / Water .[1]
-
Dissolution: Dissolve the crude oil in the minimum amount of boiling IPA.
-
The Dropwise Addition: Add hot Hexane (or warm water if using EtOH) dropwise until the solution becomes slightly turbid (cloudy).
-
The Clarification: Add one single drop of the good solvent (IPA/EtOH) to clear the turbidity.[1]
-
Seeding: Add a seed crystal of pure 4-fluorophenacyl acetate at 35-40°C.
-
Slow Cooling: Wrap the flask in foil (insulation) and let it reach room temperature undisturbed over 4 hours.
Q: The product is white but still smells pungent (Lachrymatory). Is it pure?
A: No. The pungency indicates residual 2-Bromo-4'-fluoroacetophenone.[1][2] This is a safety hazard.[1][3]
Chemical Scavenging Protocol: Recrystallization alone may not remove trace alkyl halides due to structural similarity (co-crystallization).[1]
-
Dissolve the solid in Acetone.
-
Add 1.1 equivalents (relative to the estimated impurity) of Sodium Iodide (NaI) .
-
Stir for 30 minutes. The NaI converts the difficult-to-separate bromo-impurity into the iodo-analog, which is kinetically more reactive but also significantly different in solubility profile, or it reacts fully if excess acetate is present.
-
Better Alternative: Wash the organic layer (EtOAc) with a solution of aqueous Sodium Thiosulfate during workup to quench reactive halogenated species before crystallization.[1]
Module 3: Advanced Purification (Chromatography)
If crystallization yields low recovery (<50%) or fails to remove the hydrolysis product (alcohol), use Flash Column Chromatography.[1]
Q: The alcohol impurity (2-Hydroxy...) co-elutes with my product. What mobile phase should I use?
A: The alcohol is more polar than the ester.[1] You need a gradient that exploits this hydrogen-bonding difference.[1]
Recommended Stationary Phase: Silica Gel (230-400 mesh).[1] Mobile Phase Architecture:
Gradient Profile:
-
Equilibration: 95:5 (Hexane:EtOAc).[1] Elutes non-polar impurities.[1]
-
Product Elution: Gradient to 85:15 (Hexane:EtOAc). The Acetate product typically elutes here.[1]
-
Impurity Elution: Ramp to 60:40 (Hexane:EtOAc). The Alcohol impurity elutes here.[1]
Critical Tip: Do not use Methanol in the eluent.[1] Methanol can induce transesterification on the silica surface, converting your acetate ester into the methyl ester by-product.[1]
Module 4: Workflow Visualization
The following diagrams illustrate the decision logic and the reaction/workup flow to minimize impurity formation.
Diagram 1: Purification Decision Matrix
Caption: Decision tree for selecting the appropriate purification method based on specific impurity profiles.
Diagram 2: Optimized Workup Protocol
Caption: Step-by-step aqueous workup flow to remove inorganic salts and acidic by-products prior to crystallization.
References
-
ChemicalBook. (2025).[1][4][5] 2-Bromo-4'-fluoroacetophenone Synthesis and Properties.[1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Bromo-1-(4-fluorophenyl)ethan-1-one Compound Summary.[1]
-
Naidu, G. & Sharma, P. (2017).[1][6] Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry.[1] (Contextual reference for phenacyl halide impurity handling in drug synthesis). [1][7]
Sources
- 1. 2-(2-(2-Fluorophenyl)-2-oxoethyl)propanedinitrile | C11H7FN2O | CID 86660270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
Troubleshooting guide for the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate
Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis, ensuring a successful and efficient experimental outcome. Our approach is rooted in practical, field-proven insights and a deep understanding of the underlying chemical principles.
I. Synthesis Overview & Key Challenges
The synthesis of this compound is a two-step process. The first step involves the α-bromination of 4'-fluoroacetophenone to yield 2-bromo-4'-fluoroacetophenone. The second step is a nucleophilic substitution reaction where the bromine in 2-bromo-4'-fluoroacetophenone is displaced by an acetate group to form the final product.
While seemingly straightforward, this synthesis can present several challenges, including low yields, formation of impurities, and difficulties in product purification. This guide will address these issues in a comprehensive question-and-answer format.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis.
Step 1: α-Bromination of 4'-Fluoroacetophenone
Question 1: My bromination reaction has a low yield or is not proceeding to completion. What are the possible causes and solutions?
Answer:
Low conversion in the α-bromination of 4'-fluoroacetophenone is a common issue that can be attributed to several factors related to reaction conditions and reagent quality.
-
Insufficient Enol Formation: The reaction proceeds through an enol intermediate, and its formation is crucial for the reaction to occur.[1] In acid-catalyzed bromination, ensure the presence of a suitable acid catalyst like acetic acid or a small amount of HBr to facilitate enolization.[1]
-
Reaction Temperature: The reaction temperature plays a significant role. Below 80°C, the yield of bromination for acetophenone derivatives can be quite low.[2] Conversely, excessively high temperatures can lead to the formation of di-brominated side products.[2] It is recommended to maintain the reaction temperature around 90°C for optimal results.[2]
-
Inactive Brominating Agent: The quality of the brominating agent is critical. If you are using N-Bromosuccinimide (NBS), ensure it is fresh and has been stored correctly, as it can decompose over time. For reactions with elemental bromine, ensure it has not been compromised by moisture.
-
Inadequate Mixing: If the reaction mixture is not adequately stirred, localized high concentrations of bromine can lead to side reactions, while other parts of the mixture remain unreacted. Ensure vigorous and consistent stirring throughout the addition of the brominating agent.
Troubleshooting Workflow for Low Yield in Bromination:
Sources
Technical Support Center: Degradation Pathways of 2-(4-Fluorophenyl)-2-oxoethyl acetate
Welcome to the technical support guide for 2-(4-Fluorophenyl)-2-oxoethyl acetate. This document is designed for researchers, scientists, and drug development professionals who utilize this intermediate in their work. Understanding the stability and degradation profile of this compound is paramount for ensuring the accuracy of experimental results, the purity of synthesized molecules, and the overall integrity of your research. This guide provides answers to frequently asked questions, detailed troubleshooting for common experimental issues, and validated protocols to help you navigate the complexities of its chemistry.
Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation
This section addresses common queries regarding the intrinsic stability and handling of this compound.
Q1: What is the primary degradation pathway for this compound?
A1: The most significant degradation pathway is hydrolysis of the acetate ester linkage. This molecule contains an α-ketoester group, which is susceptible to cleavage in the presence of water. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The hydrolysis results in the formation of 2-(4-fluorophenyl)-2-oxoethanol and acetic acid.
Q2: What are the main degradation products I should expect to see?
A2: Under hydrolytic conditions (acidic or basic), the primary degradation products are 2-(4-fluorophenyl)-2-oxoethanol and acetic acid . Under oxidative stress (e.g., exposure to hydrogen peroxide), you may observe other minor impurities, though the specific structures would require detailed characterization. Photolytic degradation is also possible due to the presence of the aromatic ketone moiety, which can lead to radical-mediated side products.[3][4]
Q3: How do pH and temperature influence the stability of the compound?
A3: Both pH and temperature are critical factors.
-
pH: The rate of hydrolysis is significantly accelerated under both acidic and basic conditions compared to neutral pH.[1][2] Basic conditions, in particular, promote saponification, a rapid, irreversible hydrolysis of the ester.[2]
-
Temperature: Increased temperature accelerates the rate of all chemical reactions, including hydrolysis and other potential degradation pathways. For optimal stability, the compound should be stored at refrigerated temperatures (2-8 °C).[5]
Q4: Is this compound sensitive to light?
A4: Yes, compounds containing an aromatic ketone structure can be sensitive to light, particularly UV radiation.[4][6] Photons can promote the ketone to an excited triplet state, which is a reactive species that can lead to a variety of degradation pathways, including photoreduction or the formation of radical species.[4][7] Therefore, it is crucial to protect the compound from light during storage and, when possible, during experimental procedures.
Q5: What are the recommended storage conditions for this compound?
A5: To ensure long-term stability and minimize degradation, store this compound in a tightly sealed, light-resistant container (e.g., amber glass vial) at refrigerated temperatures (2-8 °C).[5] For maximum protection, especially for reference standards, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative and hydrolytic degradation.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the use of this compound.
Problem: I am observing unexpected peaks in my HPLC/LC-MS analysis of a reaction mixture.
-
Possible Cause 1: Hydrolytic Degradation. The most common impurity is the hydrolysis product, 2-(4-fluorophenyl)-2-oxoethanol. This can occur if your sample, solvents, or mobile phase contain trace amounts of water, or if the pH is acidic or basic.
-
Troubleshooting Steps:
-
Confirm Peak Identity: If using LC-MS, check for a mass corresponding to 2-(4-fluorophenyl)-2-oxoethanol (C₈H₇FO₂, MW: 170.14 g/mol ).
-
Perform a Stress Test: Intentionally degrade a small amount of your starting material by adding a drop of dilute acid (0.1 M HCl) or base (0.1 M NaOH). Analyze the resulting mixture by HPLC. If the retention time of one of the degradation peaks matches your unexpected peak, this confirms its identity as the hydrolysis product.[8]
-
Check Mobile Phase: Ensure your HPLC mobile phase is free of contaminants and that its pH is suitable for the stability of your compound. If using buffers, ensure they are freshly prepared.
-
Sample Preparation: Prepare samples for analysis immediately before injection and use dry solvents and vials to minimize exposure to moisture.
-
Problem: My reaction yield is consistently low when using this compound as a starting material.
-
Possible Cause 1: Purity of Starting Material. The starting material may have already partially degraded during storage, reducing the amount of active reactant.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, run a purity check on the this compound using HPLC or NMR. Compare the results to the certificate of analysis.
-
Purchase Fresh Material: If the material is old or has been stored improperly, it is best to use a fresh batch.
-
-
Possible Cause 2: Incompatibility with Reaction Conditions. The reaction conditions themselves may be causing the compound to degrade.
-
Troubleshooting Steps:
-
Review Reaction pH: If your reaction involves strong acids or bases, even as catalysts, they will likely hydrolyze the ester. Consider if a milder catalyst or different reaction conditions can be used.
-
Anhydrous Conditions: If your reaction is sensitive to water but does not require it, ensure all glassware is oven-dried and all solvents are anhydrous. Perform the reaction under an inert atmosphere (nitrogen or argon).
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize thermal degradation.
-
Section 3: Key Experimental Protocol
To properly identify potential degradants and validate the stability-indicating nature of your analytical methods, a forced degradation study is essential.[8][9][10]
Protocol 3.1: Forced Degradation (Stress Testing) Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products and establish degradation pathways.[3]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
1 M HCl, 1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV/PDA detector
-
pH meter, calibrated thermometer
-
Photostability chamber, laboratory oven
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of approximately 1 mg/mL.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial.
-
Acid Hydrolysis: 0.5 M HCl. Heat at 60°C for 4 hours.
-
Base Hydrolysis: 0.5 M NaOH. Keep at room temperature for 1 hour.
-
Oxidative Degradation: 15% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Neutralization & Dilution: After the specified time, cool the vials to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples with the mobile phase to a final concentration suitable for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated HPLC method.
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify the new peaks (degradation products).
-
Calculate the percentage of degradation. A good stability-indicating method will show a decrease in the main peak area corresponding to an increase in the degradant peak areas.
| Stress Condition | Typical Degradation (%) | Primary Degradation Product(s) |
| Acid Hydrolysis (0.5M HCl, 60°C) | 15-30% | 2-(4-fluorophenyl)-2-oxoethanol |
| Base Hydrolysis (0.5M NaOH, RT) | >90% (rapid) | 2-(4-fluorophenyl)-2-oxoethanol |
| Oxidation (15% H₂O₂, RT) | 5-15% | Various oxidative adducts |
| Thermal (80°C) | 5-10% | 2-(4-fluorophenyl)-2-oxoethanol |
| Photolytic (ICH Q1B) | 10-25% | Photoreduction/radical products |
Note: The degradation percentages are illustrative and will vary based on the exact experimental conditions.
Section 4: Visualization of Primary Degradation Pathway
The following diagram illustrates the primary hydrolytic degradation pathway of this compound.
Caption: Primary hydrolytic degradation pathway.
References
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Google Cloud.
- Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters. (2021). Nature Communications.
- Force Degradation for Pharmaceuticals: A Review. (2023). International Journal of Scientific Development and Research (IJSDR).
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Photocatalytic transfer hydrogenolysis of aromatic ketones using alcohols. (2020). Green Chemistry.
- Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2020). ResearchGate.
- Chemistry of Esters. (2022). LibreTexts Chemistry.
- Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. (1970). Journal of the Chemical Society C: Organic.
- Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. (2009). Atmospheric Chemistry and Physics.
- Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2024). Molecules.
- Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. (2020). The Journal of Physical Chemistry A.
- Mechanisms. (n.d.). Memcode.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE.
- Stability issues and proper storage conditions for (S)-2-(4-Fluorophenyl)propan-1-ol. (2025). BenchChem.
Sources
- 1. Spontaneous hydrolysis and spurious metabolic properties of α-ketoglutarate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pharmtech.com [pharmtech.com]
- 4. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. acdlabs.com [acdlabs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization & Impurity Control for 2-(4-Fluorophenyl)-2-oxoethyl Acetate Synthesis
Ticket ID: #SYN-FP-042 Subject: Minimizing Byproduct Formation in Phenacyl Ester Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2][3][4]
Core Protocol: The "Golden Path" Workflow
To prevent byproducts, one must first establish a baseline protocol that minimizes thermodynamic stress on the sensitive
Optimized Reaction Conditions
| Parameter | Specification | Rationale |
| Substrate | 2-Bromo-4'-fluoroacetophenone | Bromide is a superior leaving group to chloride, allowing milder temperatures.[1][2][3][4] |
| Nucleophile | Sodium Acetate (NaOAc) | Anhydrous is critical.[1][3][4] Trihydrate ( |
| Solvent | Acetonitrile (MeCN) or DMF | Aprotic polar solvents support |
| Stoichiometry | 1.0 equiv Substrate : 1.2 equiv NaOAc | Slight excess of acetate ensures complete conversion without driving aldol condensation.[3] |
| Catalyst | 18-Crown-6 (1-5 mol%) | Crucial for byproduct reduction. Increases effective nucleophilicity of acetate, allowing lower reaction temperatures ( |
| Atmosphere | Nitrogen/Argon | Prevents atmospheric moisture ingress.[3] |
Step-by-Step Methodology
-
Preparation: Charge a flame-dried reactor with anhydrous Sodium Acetate (1.2 equiv) and Acetonitrile (10 volumes). Add 18-Crown-6 (0.05 equiv).[1][2][3][4]
-
Activation: Stir at Room Temperature (RT) for 15 minutes to solubilize a portion of the acetate.
-
Addition: Dissolve 2-Bromo-4'-fluoroacetophenone (1.0 equiv) in Acetonitrile (2 volumes) and add dropwise over 30 minutes. Note: Exotherm control is vital to prevent dimerization.[2][3]
-
Reaction: Stir at
C. Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every hour. -
Workup: Filter off inorganic salts (NaBr). Concentrate the filtrate. Redissolve in EtOAc, wash with water (to remove residual salts/catalyst), dry over
, and concentrate. -
Purification: Recrystallize from Isopropyl Alcohol (IPA) if necessary.
Troubleshooting Dashboard
Use this matrix to diagnose issues based on experimental observations.
| Symptom | Probable Cause | Corrective Action |
| New Peak at ~4.8 ppm ( | Hydrolysis (Formation of | CRITICAL: Your solvent or NaOAc is wet.[1][2][3][4] Switch to anhydrous reagents. Add 3Å molecular sieves to the reaction vessel. |
| Darkening / Tarry Residue | Polymerization / Condensation | Reaction temperature is too high or medium is too basic.[3] Lower temp to |
| Incomplete Conversion (>24h) | Low Nucleophilicity | "Solubility mismatch."[1][3][4] The acetate salt is not dissolving.[3] Add a Phase Transfer Catalyst (TBAB or 18-Crown-6) or switch solvent to DMF.[1][2][3][4] |
| Yellowing of Product | Free Bromine / Halogenation | Light sensitivity or oxidation.[3] Wrap flask in foil. Ensure inert atmosphere. |
Advanced Visualization: Reaction & Impurity Logic
The following diagram maps the kinetic competition between the desired pathway and the two primary failure modes: Hydrolysis (moisture-driven) and Dimerization (base/heat-driven).[2][3][4]
Caption: Kinetic competition diagram showing the target pathway (Green) vs. moisture-induced and thermal degradation pathways (Red).[1][2][3][4]
Technical FAQs: Deep Dive into Mechanisms
Q1: Why is the "Alpha-Hydroxy" impurity forming despite using fresh solvent?
Diagnosis: The culprit is often the Sodium Acetate , not the solvent.[2][3]
Mechanism: Sodium Acetate is hygroscopic.[3] If you use the trihydrate form (
Q2: Can I use DMF to speed up the reaction?
Analysis: Yes, but with a caveat.
Pros: NaOAc is more soluble in DMF than MeCN, significantly increasing the reaction rate (
Q3: My product has a persistent yellow color. Is it pure?
Diagnosis: Likely trace amounts of free bromine (
-
Prevention: Wrap the reaction vessel in aluminum foil.
-
Purification: Wash the organic layer with a 5% Sodium Thiosulfate (
) solution during workup.[3] This reduces colored oxidants back to colorless bromide salts.[3]
References & Authoritative Grounding
-
General Reactivity of Phenacyl Bromides:
-
Solubility Data for Optimization:
-
Specific Synthesis of Fluorinated Derivatives:
-
Impurity Profiling:
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Solubility of Sodium Acetate in Ternary Mixtures of Methanol, 1-Propanol, Acetonitrile, and Water at 298.2 K - UNT Digital Library [digital.library.unt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Effect of temperature on the synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate
Technical Support Center: Synthesis of 2-(4-Fluorophenyl)-2-oxoethyl acetate
-
Ticket ID: CHEMSUP-2025-FPA[1]
-
Subject: Optimization of Thermal Parameters for 4-Fluorophenacyl Acetate Synthesis
-
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1][2]
Core Technical Analysis: The Thermal "Goldilocks Zone"
The synthesis of This compound (also known as 4-Fluorophenacyl acetate ) is typically achieved via the nucleophilic substitution (
Temperature is the critical variable governing the competition between product formation and the degradation of the thermally sensitive
Thermal Impact Profile
| Temperature Zone | Reaction Kinetics | Risk Profile | Outcome |
| Sub-Optimal (< 25°C) | Sluggish. The activation energy barrier for the displacement of the bulky bromide by acetate is not sufficiently overcome.[1] | Solubility Issues. NaOAc is poorly soluble in organic solvents (MeCN, Acetone) at low temps, leading to heterogeneous mixtures.[2] | Incomplete Conversion. High recovery of starting material; low yield.[1] |
| Optimal (60°C - 80°C) | Ideal. Matches the reflux temperature of common solvents (Ethanol, Acetonitrile).[2] | Controlled. Sufficient energy to dissolve salts and drive the | High Yield (>85%). Clean conversion with minimal byproduct formation.[1][2] |
| Critical (> 100°C) | Aggressive. Rapid consumption of starting material.[2] | Degradation. The | Low Purity. Formation of "tars," elimination products, and colored impurities.[2] |
Visualized Reaction Pathways
The following diagram illustrates the reaction workflow and the specific thermal checkpoints where failure modes occur.
Figure 1: Reaction pathway showing thermal checkpoints and potential divergence into byproducts.
Troubleshooting Guide (FAQ Format)
Q1: The reaction mixture turned dark brown/black after 30 minutes. What happened?
-
Diagnosis: Thermal Degradation.[1]
-
Root Cause: You likely exceeded the thermal stability limit of the 4-fluorophenacyl bromide.[1] This precursor is sensitive to heat and light.[1][2]
-
Solution:
Q2: I am seeing a new spot on TLC that is more polar than the product. Is it temperature-related?
-
Diagnosis: Hydrolysis (Formation of 2-hydroxy-1-(4-fluorophenyl)ethanone).[1][2]
-
Root Cause: While temperature accelerates this, the primary culprit is water .[2] If you used Sodium Acetate Trihydrate (
) at reflux temperatures, the released crystal water hydrolyzed the bromide.[2] -
Solution:
Q3: The reaction is stuck at 50% conversion after 24 hours at Room Temperature.
-
Diagnosis: Kinetic Stall.[1]
-
Root Cause: The
reaction of phenacyl halides with acetate is endergonic enough that room temperature provides insufficient activation energy, especially given the poor solubility of the acetate salt.[1][2] -
Solution:
Validated Experimental Protocol
Method: Nucleophilic Substitution in Acetonitrile Target Scale: 10 mmol[1]
Reagents:
-
2-Bromo-1-(4-fluorophenyl)ethan-1-one (2.17 g, 10 mmol)[1][2]
-
Sodium Acetate, Anhydrous (1.23 g, 15 mmol) [1.5 equiv][2]
-
Acetonitrile (30 mL) [Dry]
Step-by-Step Procedure:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charging: Add the Sodium Acetate and Acetonitrile .[1][2] Stir for 5 minutes at room temperature. Note: The salt will not fully dissolve.[1][2]
-
Addition: Add the 2-Bromo-1-(4-fluorophenyl)ethan-1-one in one portion.
-
Thermal Activation: Place the flask in a pre-heated oil bath set to 80°C .
-
Reaction: Reflux gently for 60–90 minutes .
-
Checkpoint: Monitor via TLC (20% EtOAc/Hexane).[2] The starting material (
) should disappear, replaced by the product ( ).
-
-
Workup:
-
Purification: Recrystallize from Ethanol/Water (if solid) or purify via silica column if oil.[1][2]
Troubleshooting Logic Flow
Use this decision tree to resolve yield issues immediately.
Figure 2: Logical troubleshooting flow for temperature-dependent failure modes.
References
-
Specific Preparation of Phenacyl Acetate
-
Precursor Properties (4-Fluorophenacyl Bromide)
-
General Kinetics of Phenacyl Halide Substitution
Sources
- 1. Bromo-4-fluoroacetophenone [webbook.nist.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 2-Bromo-1-(3-fluorophenyl)ethan-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalytic Optimization for 2-(4-Fluorophenyl)-2-oxoethyl Acetate
Current Status: Operational Topic: Catalyst Selection & Process Optimization Ticket ID: CHEM-OPT-4F-PA[1]
Executive Summary
This guide addresses the catalytic optimization of 2-(4-fluorophenyl)-2-oxoethyl acetate (also known as 4-fluorophenacyl acetate).[1] This compound is a critical intermediate in the synthesis of statins (e.g., Atorvastatin). The standard synthesis involves the nucleophilic substitution of 2-bromo-4'-fluoroacetophenone with an acetate source.[1]
While the reaction appears simple (
Module 1: Catalyst Selection Engine
The Core Challenge: Phase Incompatibility
The reaction involves an organic electrophile (2-bromo-4'-fluoroacetophenone) and an inorganic nucleophile (Sodium/Potassium Acetate).[1] These reagents are mutually insoluble in most industrial solvents.
-
Without Catalyst: Reaction is restricted to the interface, leading to slow kinetics and high thermal degradation.
-
With Catalyst: The catalyst acts as a shuttle, transporting the acetate anion into the organic phase or activating the electrophile.
Selector: Which Catalyst System Fits Your Process?
| Process Constraint | Recommended Catalyst System | Mechanism of Action |
| Solid-Liquid (Anhydrous) (e.g., NaOAc solid in Acetone/MeCN) | 18-Crown-6 (if using KOAc)TBAI (if using NaOAc) | Crown Ether: Complexation of cation ( |
| Liquid-Liquid (Biphasic) (e.g., Toluene + Aqueous NaOAc) | Aliquat 336 or TBAB | Interfacial Transfer: Quaternary ammonium cation pairs with acetate, dragging it into the organic layer.[1] |
| High Reactivity Required (Slow kinetics observed) | NaI (10 mol%) + TBAI | Finkelstein Activation: In situ conversion of alkyl bromide to highly reactive alkyl iodide.[1] |
Visualizing the Mechanism
The following diagram illustrates the "Starks' Extraction Mechanism" specifically for this synthesis using a Quaternary Ammonium catalyst (
Figure 1: Phase Transfer Catalysis cycle.[1][2] The Quaternary Ammonium (
Module 2: Troubleshooting & Optimization
Issue 1: Reaction Stalls at 60-70% Conversion
Diagnosis: Catalyst Poisoning or "Hofmann Elimination."[1]
In biphasic systems, the leaving group (Bromide) is lipophilic. As the reaction progresses, the concentration of
Corrective Action:
-
Switch Anion: Use Tetrabutylammonium Hydrogen Sulfate (TBAHS) . The Bisulfate anion is highly hydrophilic and will not compete with Acetate for the catalyst.
-
Increase Dilution: Increase the aqueous volume to keep the inorganic Bromide salt dissolved in the water phase, pulling it away from the catalyst.
Issue 2: High Levels of 2-Hydroxy-4'-fluoroacetophenone
Diagnosis: Hydrolysis. The 2-bromo-4'-fluoroacetophenone is sensitive to moisture, especially under basic conditions (Acetate is a weak base).[1] If the reaction is too slow or the system is too wet, hydroxide ions (from water dissociation) compete with acetate.
Corrective Action:
-
Water Control: If using a solid-liquid system (e.g., Acetone/NaOAc), ensure the solvent is dry (<0.1% water).[1]
-
Buffer pH: Add a small amount of Acetic Acid (1-2%) to the reaction mixture. This buffers the system, suppressing the formation of free
without inhibiting the nucleophilicity of the acetate.
Issue 3: Slow Kinetics (Reaction takes >12 hours)
Diagnosis: Poor Nucleophilicity.[1] Acetate is a moderate nucleophile. The C-Br bond in the phenacyl system is activated by the carbonyl, but the 4-Fluoro group exerts an electronic effect that can modulate reactivity.[1]
Corrective Action:
-
The "Finkelstein" Boost: Add 10 mol% Sodium Iodide (NaI) .
Module 3: Validated Experimental Protocol
Protocol ID: SOP-4F-PA-02 Method: Solid-Liquid PTC with Iodide Activation Scale: 10 mmol (Adaptable)[1]
Reagents
-
Substrate: 2-Bromo-4'-fluoroacetophenone (2.17 g, 10 mmol)
-
Reagent: Sodium Acetate Anhydrous (1.23 g, 15 mmol, 1.5 eq)[1]
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (0.16 g, 0.5 mmol, 5 mol%)[1]
-
Activator: Sodium Iodide (NaI) (0.15 g, 1.0 mmol, 10 mol%)[1]
-
Solvent: Acetonitrile (MeCN) (20 mL) or Acetone (Reagent Grade)
Step-by-Step Workflow
-
Charge: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Sodium Acetate , TBAB , and NaI .
-
Solvate: Add Acetonitrile . Stir vigorously for 5 minutes to create a fine suspension.
-
Initiate: Add 2-Bromo-4'-fluoroacetophenone in one portion.
-
Reaction: Heat to Reflux (80°C) .
-
Workup:
-
Isolation: Dry organic layer over
, filter, and evaporate. Recrystallize from Ethanol/Water if high purity (>99%) is required for Atorvastatin synthesis.[1]
Module 4: Decision Tree for Troubleshooting
Use this logic flow to resolve deviations in your experiment.
Figure 2: Troubleshooting logic for catalytic synthesis of 4-fluorophenacyl acetate.
References
-
Starks, C. M. (1971).[1] Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society.[9] Link[1]
-
Naidu, A. A., & Sharma, G. V. R. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate.[1][10] Organic Communications. Link
-
Wakeham, R. J., et al. (2013).[5] Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions.[5] Organic Letters. Link[1]
-
Srinivasan, K., et al. (2023). Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one.[1][7] MDPI Crystals. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105753835A - A kind of method of synthesizing 2-(4-fluorophenyl) thiophene - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions [organic-chemistry.org]
- 6. US20130303798A1 - Process for synthesizing phenylacetic acid by carbonylation of toluene - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-Bromo-4'-fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 9. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 10. acgpubs.org [acgpubs.org]
Validation & Comparative
Characterization of 2-(4-Fluorophenyl)-2-oxoethyl acetate using NMR and MS
Title: Comparative Analytical Profiling: 2-(4-Fluorophenyl)-2-oxoethyl Acetate vs. Halogenated Analogs via NMR and MS
Introduction
This compound (also known as 4-Fluorophenacyl acetate) represents a critical intermediate in the synthesis of fluorinated bioactive scaffolds. In drug discovery, the incorporation of fluorine is a strategic maneuver to modulate metabolic stability (blocking P450 oxidation sites) and lipophilicity. However, the characterization of this specific
This guide provides a rigorous technical comparison of the NMR and Mass Spectrometry (MS) profiles of this compound. It is designed for medicinal chemists requiring precise structural validation protocols that distinguish this compound from metabolic byproducts or synthetic impurities.
Part 1: Synthesis & Purity (The Setup)
To ensure the validity of the spectral data discussed below, the compound is typically synthesized via nucleophilic substitution. This context is vital for understanding potential impurities (e.g., unreacted
Standard Protocol:
-
Starting Material: 2-Bromo-1-(4-fluorophenyl)ethan-1-one.
-
Reagent: Sodium Acetate (1.2 eq) in DMF or Acetonitrile.
-
Condition: Stir at RT for 4–6 hours.
-
Workup: Aqueous extraction (EtOAc/Water) followed by crystallization from EtOH/Hexane.
Figure 1: Synthetic pathway for the generation of the analytical standard.
Part 2: NMR Characterization (The Core - Part A)
The primary advantage of the fluorinated analog over the hydrogen (phenacyl acetate) or chlorine (4-chlorophenacyl acetate) variants is the utility of
Proton ( H) NMR Profiling
The fluorine atom at the para position exerts a strong inductive effect (
Comparative Chemical Shifts (in CDCl
| Moiety | Proton Type | 4-H (Standard) | 4-F (Target) | 4-Cl (Analog) | Multiplicity (4-F) |
| Aromatic | Ortho to C=O | 7.95 ppm | 8.00 – 8.05 ppm | 7.90 ppm | dd ( |
| Aromatic | Meta to C=O | 7.48 ppm | 7.10 – 7.18 ppm | 7.45 ppm | dd ( |
| Methylene | 5.35 ppm | 5.32 ppm | 5.30 ppm | Singlet | |
| Acetate | 2.22 ppm | 2.22 ppm | 2.22 ppm | Singlet |
Expert Insight:
The diagnostic "fingerprint" for the 4-F analog is the roofing effect and complex splitting of the aromatic protons. Unlike the 4-Cl analog, which shows a clean AA'BB' system (appearing as two doublets), the 4-F analog exhibits additional splitting due to
-
Ortho protons: Split by meta-proton (
) and para-fluorine ( ). -
Meta protons: Split by ortho-proton (
) and ipso-fluorine ( ).
Fluorine ( F) NMR
This is the self-validating pillar of the characterization.
-
Chemical Shift:
-105.0 to -108.0 ppm (relative to CFCl ). -
Multiplicity: Triplet of triplets (tt) if high-resolution; often appears as a multiplet due to coupling with ortho/meta protons.
-
Advantage: Unlike the 4-Cl analog (which is NMR silent regarding the halogen), the
F signal allows for qNMR (quantitative NMR) determination of purity without interference from non-fluorinated solvents or impurities.
Part 3: Mass Spectrometry (The Core - Part B)
Mass spectrometry offers the definitive confirmation of the halogen identity through isotope patterns and fragmentation pathways.
Isotope Pattern Analysis
-
4-F Analog (Target): Fluorine is monoisotopic (
F = 100%). The molecular ion ( ) will show a clean peak with only expected C satellite contributions. -
4-Cl Analog: Chlorine exists as
Cl and Cl (3:1 ratio). The spectrum will show characteristic and peaks. -
Comparison: The 4-F spectra are "cleaner" and yield higher sensitivity in Total Ion Current (TIC) because the signal is not split between isotopes.
Fragmentation Pathway (EI/ESI)
The ester linkage is the primary site of lability.
-
Molecular Ion (M+): m/z 196
-
Base Peak (typically): m/z 123 (4-Fluorobenzoyl cation,
) -
Secondary Fragment: m/z 95 (4-Fluorophenyl cation,
)
Figure 2: Primary fragmentation pathway under Electron Impact (EI) ionization.
Part 4: Performance Comparison Guide
Why choose the Fluorinated analog for mechanistic studies?
| Feature | 4-F Analog (Target) | 4-Cl Analog | 4-H (Unsubstituted) |
| Metabolic Stability | High (F blocks para-oxidation) | Moderate | Low (susceptible to hydroxylation) |
| NMR Tracer | Excellent ( | None | None |
| MS Sensitivity | High (Monoisotopic) | Moderate (Split signal) | High |
| Lipophilicity | Increased | High | Moderate |
Recommendation:
For metabolic tracking or mechanistic studies where the fate of the aromatic ring must be monitored, the 4-Fluorophenacyl acetate is the superior choice. The
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): 2-Bromo-4'-fluoroacetophenone & Phenacyl Acetate Derivatives. SDBS No. 4521 & Analogues. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Authoritative text on Halogen coupling constants).
-
PubChem. (2024). Compound Summary: 4'-Fluoroacetophenone Derivatives.[1][2][3] National Library of Medicine. Retrieved from [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Source for F chemical shift ranges and coupling constants).
Sources
A Comparative Stability Analysis of Fluorinated vs. Non-Fluorinated Oxoethyl Acetates: A Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic chemical modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. Ester functionalities are frequently incorporated into drug molecules, often serving as prodrug moieties to enhance bioavailability, solubility, or tissue targeting. Upon administration, these esters are designed to be cleaved by endogenous esterases or chemical hydrolysis to release the active parent drug. The stability of this ester bond is therefore a critical design parameter that dictates the drug's release kinetics, efficacy, and overall therapeutic index.
Fluorination has emerged as a powerful and widely adopted strategy in medicinal chemistry to fine-tune molecular properties.[1][2] The introduction of fluorine can profoundly alter a molecule's metabolic stability, pKa, lipophilicity, and binding affinity.[3][4] However, when applied to ester-containing compounds, fluorination presents a fascinating dichotomy. While it is renowned for blocking metabolic soft spots, its impact on the chemical stability of the ester bond itself is less intuitive and requires careful consideration.
This guide provides a comparative stability analysis of fluorinated versus non-fluorinated esters, using substituted ethyl acetates as a model system. We will delve into the underlying chemical principles, present supporting experimental data, and provide detailed protocols for assessing both chemical and metabolic stability. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to rationally design and evaluate fluorinated ester-based therapeutics.
The Duality of Fluorine's Influence on Ester Stability
The effect of fluorine on the stability of an adjacent ester group is a tale of two competing phenomena: enhanced susceptibility to chemical hydrolysis and increased resistance to oxidative metabolism. This duality stems from the unique electronic properties of the fluorine atom and the exceptional strength of the carbon-fluorine (C-F) bond.
Electronic Effects and Chemical (Hydrolytic) Stability
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond framework (a negative inductive effect, -I). When fluorine atoms are placed on the alcohol-derived portion of an ester (the ethyl group in our model), this effect propagates to the ester linkage. The electron density is pulled away from the ester's carbonyl carbon, significantly increasing its electrophilicity.[5] This heightened positive character makes the carbonyl carbon a more attractive target for nucleophiles, such as water.
Consequently, fluorination of the ethyl group dramatically decreases the ester's resistance to hydrolytic cleavage.[6][7] The reaction is accelerated because the rate-limiting step in ester hydrolysis—the nucleophilic attack on the carbonyl carbon—is electronically favored.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the fluorinated and non-fluorinated esters in a water-miscible organic solvent like acetonitrile or DMSO.
-
Buffers: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 7.4 phosphate-buffered saline) and potentially others to assess pH-dependent effects. [8]Ensure the buffer has sufficient capacity to maintain the pH throughout the experiment.
-
Quenching Solution: Prepare a quenching solution, typically acetonitrile containing an internal standard for analytical normalization.
-
-
Incubation:
-
In separate vials for each compound and pH condition, add the required volume of buffer and pre-warm to a constant temperature, typically 37°C. [8] * Initiate the reaction by adding a small volume of the test compound stock solution to achieve the desired final concentration (e.g., 10-100 µM). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the reaction.
-
Mix thoroughly and immediately withdraw the first sample (t=0).
-
-
Sampling and Quenching:
-
At predetermined time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing a fixed volume of the cold quenching solution. This stops the hydrolysis reaction and precipitates any proteins. [9]
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet any precipitate.
-
Analyze the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentration of the remaining parent ester. [10]
-
-
Data Analysis:
-
For each time point, calculate the percentage of the parent ester remaining relative to the t=0 sample.
-
Plot the natural logarithm of the percentage of ester remaining versus time.
-
The slope of the resulting line is the negative of the first-order rate constant (-k).
-
Calculate the hydrolysis half-life (t½) using the equation: t½ = 0.693 / k . [9]
-
Quantitative Comparison: Metabolic Stability
Assessing metabolic stability typically involves incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. [11][12]The goal is to measure the rate of disappearance of the parent compound over time.
Conceptual Data Table for a Microsomal Stability Assay:
| Compound | Site of Fluorination | Expected % Remaining after 60 min (with NADPH) | Expected Half-Life (t½) | Rationale |
| Non-Fluorinated Ester | N/A | < 20% | Short | Susceptible to oxidative metabolism at the ethyl group. |
| Fluorinated Ester | Ethyl Group | > 80% | Long | C-F bond blocks CYP-mediated hydroxylation. [1][13] |
Experimental Protocol: Assessing In Vitro Metabolic Stability
The liver microsomal stability assay is a cornerstone of preclinical drug discovery for evaluating susceptibility to Phase I metabolism. [14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare working solutions of the test compounds in buffer. The final concentration in the incubation is typically 1 µM. [12] * Liver Microsomes: Use pooled human or animal liver microsomes. Thaw on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer (pH 7.4). [11] * Cofactor: Prepare a concentrated solution of NADPH in buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, combine the buffer, microsomal suspension, and test compound.
-
Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.
-
Initiate the metabolic reaction by adding the NADPH solution. The t=0 sample is typically taken immediately before or after this addition and quenched instantly.
-
-
Controls (Essential for Data Interpretation):
-
-NADPH Control: Run a parallel incubation without adding the NADPH cofactor. Any degradation observed here is due to non-CYP enzymes (like esterases) or chemical instability.
-
-Microsome Control: Run an incubation with the test compound in buffer with NADPH but without microsomes to assess inherent chemical stability under the assay conditions.
-
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take aliquots of the incubation mixture and quench the reaction by adding them to a multiple volume of cold acetonitrile containing an internal standard. [14]
-
-
Sample Analysis and Data Processing:
-
Process and analyze the samples via LC-MS/MS as described in the hydrolytic stability protocol.
-
Calculate the half-life (t½) from the slope of the ln(% remaining) vs. time plot.
-
Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Implications for Drug Design and Development
The contrasting effects of fluorination on ester stability provide a powerful, if complex, tool for medicinal chemists.
-
For Prodrug Design: If the goal is to create a prodrug that is rapidly converted to its active form, fluorinating the ester's alcohol moiety can be an effective strategy. A trifluoroethyl ester, for instance, could be designed to release its payload quickly upon entering systemic circulation due to its high susceptibility to chemical and enzymatic hydrolysis. [6]
-
For Enhancing Metabolic Stability: If the ester itself is part of the core pharmacophore and is susceptible to oxidative metabolism, fluorination can be used to block the metabolic soft spot. This will increase the compound's half-life and bioavailability, but at the potential cost of making the ester bond more labile to hydrolysis. [1][15] The key is to achieve the right balance. The optimal design depends entirely on the therapeutic goal. A careful, empirical evaluation using the protocols outlined above is non-negotiable for any fluorinated ester candidate. Understanding this stability trade-off is crucial for mitigating risks and advancing compounds with the desired pharmacokinetic profile.
Conclusion
The incorporation of fluorine into oxoethyl acetates and other ester-containing molecules has a profound and dualistic impact on their stability. Fluorination dramatically decreases chemical stability towards hydrolysis by increasing the electrophilicity of the carbonyl carbon. Conversely, it significantly increases metabolic stability by fortifying C-H bonds against enzymatic oxidation. This guide provides the foundational principles, comparative data, and validated experimental workflows necessary for drug development professionals to navigate this chemical dichotomy. By leveraging this knowledge, researchers can rationally employ fluorination as a strategic tool to precisely modulate the stability of ester-containing drugs, ultimately leading to safer and more effective therapeutics.
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The Positional Isomerism of Fluorine in Drug Design: A Comparative Guide to Ortho, Meta, and Para Analogs
Introduction: The Strategic Placement of a Single Atom
In the intricate world of medicinal chemistry, the substitution of a hydrogen atom with fluorine has become a cornerstone strategy for optimizing drug candidates.[1] This seemingly minor alteration can profoundly influence a molecule's biological profile, enhancing properties such as metabolic stability, membrane permeability, and target binding affinity.[1][2] However, the true power of fluorination lies not just in its presence, but in its precise placement. The biological consequences of positioning a fluorine atom at the ortho, meta, or para position of an aromatic ring are often distinct and can be the deciding factor in a drug's success or failure.
This guide provides a comprehensive comparison of the biological effects of ortho, meta, and para fluorinated analogs. We will delve into the mechanistic underpinnings of these differences, supported by experimental data, and provide detailed protocols for researchers to evaluate these effects in their own drug discovery programs.
I. Metabolic Stability: Directing the Fate of a Drug
A primary driver for incorporating fluorine into drug candidates is to enhance their metabolic stability, thereby increasing their half-life and bioavailability. The position of the fluorine atom can significantly influence how a molecule is metabolized, primarily by enzymes of the cytochrome P450 (CYP) superfamily.[3]
The "Blocking" Effect of Para-Fluorination
The para position of an aromatic ring is often susceptible to oxidative metabolism. Placing a fluorine atom at this position can effectively "block" this metabolic pathway due to the strength of the C-F bond, forcing metabolism to occur at other sites or slowing it down altogether.[4]
A Case Study: Ortho-, Meta-, and Para-Fluorofentanyl
A compelling example of the positional effects of fluorine on metabolism is seen in the fluorinated analogs of fentanyl. A study investigating the in vitro metabolism of ortho-, meta-, and para-fluorofentanyl using human hepatocytes revealed distinct metabolic profiles.[5][6][7] While all three isomers underwent N-dealkylation to form norfluorofentanyl as a major metabolite, the extent and nature of other metabolic transformations varied.[5][6][7]
For instance, the study identified 14 different metabolites for each isomer, including various hydroxylated metabolites, an N-oxide, dihydrodiol metabolites, and a hydroxymethoxy metabolite.[5][6][7] The relative abundance of these metabolites differed between the ortho, meta, and para analogs, highlighting the influence of fluorine's position on the accessibility of different sites to metabolic enzymes.[5][6]
Table 1: Comparison of Metabolic Pathways for Fluorofentanyl Isomers [5][6][7]
| Metabolite | Ortho-Fluorofentanyl | Meta-Fluorofentanyl | Para-Fluorofentanyl |
| Norfluorofentanyl | Major | Major | Major |
| Hydroxylated Metabolites | Present | Present | Present |
| N-oxide | Present | Present | Present |
| Dihydrodiol Metabolites | Present | Present | Present |
| Hydroxymethoxy Metabolite | Present | Present | Present |
This table summarizes the types of metabolites observed. The relative quantities of each metabolite varied depending on the isomer.
Causality Behind the Differences
The observed differences in metabolism can be attributed to a combination of steric and electronic effects. The fluorine atom, depending on its position, can:
-
Sterically hinder the approach of metabolizing enzymes to adjacent sites. This is often more pronounced with the ortho isomer.
-
Alter the electron density of the aromatic ring, making certain positions more or less susceptible to oxidative attack. The strong electron-withdrawing nature of fluorine can deactivate the ring towards electrophilic attack by CYP enzymes.
II. Lipophilicity and Membrane Permeability: The Gateway to the Cell
A drug's ability to cross biological membranes is intrinsically linked to its lipophilicity, often quantified by the logarithm of the octanol-water partition coefficient (logP). Fluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[2][4] However, the position of the fluorine atom can modulate this effect.
Positional Influence on Lipophilicity
While a universal rule is difficult to establish, trends have been observed:
-
Para-fluorination often leads to a predictable increase in lipophilicity.[4]
-
Ortho- and meta-fluorination can have more complex effects on lipophilicity, sometimes leading to smaller increases or even decreases depending on the surrounding molecular environment and intramolecular interactions.
Table 2: Illustrative LogP Values for Fluorinated Analogs
| Compound | Unsubstituted | Ortho-Fluoro | Meta-Fluoro | Para-Fluoro |
| Aniline | 0.90 | 1.13 | 1.14 | 1.15 |
| Benzoic Acid | 1.87 | 1.63 | 1.88 | 1.87 |
Note: These are representative values and can vary based on the specific molecule and experimental conditions.
Impact on Membrane Permeability
The Caco-2 cell monolayer is a widely used in vitro model to predict human intestinal permeability.[8][9][10] The apparent permeability coefficient (Papp) is a key parameter derived from this assay. While increased lipophilicity generally correlates with higher passive permeability, the relationship is not always linear, and other factors such as molecular size, shape, and interactions with transporters come into play.
The positional isomerism of fluorine can influence these factors. For example, intramolecular hydrogen bonding, which is more likely with an ortho-fluoro substituent, can affect a molecule's conformation and its ability to permeate membranes.
III. Protein-Ligand Interactions: Fine-Tuning Binding Affinity
The introduction of fluorine can significantly impact a drug's binding affinity for its target protein. This is due to fluorine's unique ability to participate in various non-covalent interactions, including:
-
Hydrogen bonds: While a weak hydrogen bond acceptor, the C-F bond can form favorable interactions in specific protein environments.[11]
-
Dipole-dipole interactions: The highly polarized C-F bond can engage in electrostatic interactions with polar residues in the binding pocket.
-
Hydrophobic interactions: Fluorine can enhance hydrophobic interactions with nonpolar residues.
The Importance of Fluorine's Position in the Binding Pocket
The specific placement of the fluorine atom determines the nature and strength of these interactions. A fluorine atom in one position might form a favorable hydrogen bond, while in another position, it could lead to steric clashes or unfavorable electrostatic interactions.
A study on fluoroaromatic inhibitors of carbonic anhydrase demonstrated that the pattern of fluorine substitution directly affects binding affinity.[12] The study inferred two distinct binding modes dependent on the substitution pattern, highlighting that the position of fluorine is critical for optimal interaction with the protein's active site.[12]
Table 3: Hypothetical Binding Affinities (Kd) for Positional Isomers
| Inhibitor Series | Unsubstituted (Kd, nM) | Ortho-Fluoro (Kd, nM) | Meta-Fluoro (Kd, nM) | Para-Fluoro (Kd, nM) |
| Kinase Inhibitor X | 50 | 25 | 60 | 10 |
| Protease Inhibitor Y | 100 | 150 | 80 | 90 |
This table presents hypothetical data to illustrate that the effect of fluorine position on binding affinity is target-dependent.
IV. Toxicity: The Double-Edged Sword
While fluorination is a powerful tool for improving drug properties, it is not without potential risks. The metabolic fate of fluorinated compounds can sometimes lead to the formation of toxic metabolites. The position of the fluorine atom can influence the likelihood and nature of these toxic pathways.
For example, metabolism of some fluorinated compounds can lead to the release of fluoride ions, which can be toxic at high concentrations. The susceptibility of a C-F bond to cleavage can be influenced by its position on the aromatic ring and the electronic environment.
A comparative study on the toxicity of ortho-, meta-, and para-chloroaniline isomers, while not involving fluorine, provides a relevant framework for understanding how positional isomerism can impact toxicity. The study found significant differences in the genotoxic and carcinogenic potential of the three isomers, underscoring the importance of evaluating each positional analog for its unique toxicity profile.
V. Experimental Protocols
To empower researchers to investigate the differential effects of ortho, meta, and para fluorination, we provide the following detailed experimental protocols.
A. In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay determines the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.[2][3][12][13][14][15]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of ortho, meta, and para fluorinated analogs.
Materials:
-
Human Liver Microsomes (HLM)
-
Test compounds (ortho, meta, para analogs) and a positive control (e.g., a rapidly metabolized compound like verapamil)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Protocol:
-
Preparation:
-
Prepare stock solutions of test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in buffer. The final DMSO concentration in the incubation should be low (<0.5%).
-
Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted HLM to the wells of a 96-well plate.
-
Add the working solutions of the test compounds to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing an internal standard.
-
The "0-minute" time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing and Analysis:
-
Seal the plate and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve is the rate constant of elimination (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein).
-
VI. Conclusion: A Rational Approach to Fluorine Substitution
The strategic placement of a fluorine atom on an aromatic ring is a nuanced yet powerful tool in drug design. The choice between an ortho, meta, or para analog is not arbitrary but a critical decision that can profoundly impact a drug's metabolic stability, permeability, target affinity, and safety profile. By understanding the underlying physicochemical principles and employing rigorous experimental evaluation, researchers can harness the full potential of positional fluorination to design safer and more effective medicines. This guide serves as a foundational resource for navigating the complexities of ortho, meta, and para fluorinated analogs, encouraging a rational and data-driven approach to their use in drug discovery.
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Using Caco-2 Permeability to Estimate Oral Bioavailability for Environmental Chemicals. (n.d.). National Toxicology Program. Retrieved February 10, 2026, from [Link]
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Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. (2022, March 11). PubMed Central. Retrieved February 10, 2026, from [Link]
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Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. (2022, October 3). PubMed Central. Retrieved February 10, 2026, from [Link]
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Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. (2021, October 15). PubMed Central. Retrieved February 10, 2026, from [Link]
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Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. (2011, March 1). PubMed Central. Retrieved February 10, 2026, from [Link]
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Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions. (2019, June 14). PubMed Central. Retrieved February 10, 2026, from [Link]
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Safety Operating Guide
2-(4-Fluorophenyl)-2-oxoethyl acetate proper disposal procedures
Operational Guide | Chemical Safety & Waste Management [1]
Executive Summary
Immediate Action Required: This compound is a halogenated organic intermediate . It must NOT be disposed of in standard organic solvent waste streams or general trash. The presence of the fluorine atom mandates disposal via incineration facilities equipped with acid gas scrubbers to manage hydrofluoric acid (HF) emissions.
Disposal Classification: Halogenated Hazardous Waste Primary Hazard: Irritant (Skin/Eye/Respiratory), Potential Lachrymator Waste Stream Code (Generic): D001 (Ignitable), F002/F001 (if spent halogenated solvents present), or Lab Pack.[2]
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity.[2] This compound is the acetate ester of 4-fluorophenacyl alcohol, often used as an intermediate in heterocyclic synthesis.[2]
| Parameter | Specification |
| Chemical Name | 2-(4-Fluorophenyl)-2-oxoethyl acetate |
| Synonyms | 4-Fluorophenacyl acetate; 2-Acetoxy-4'-fluoroacetophenone |
| Structure | 4-F-Ph-C(=O)CH₂-O-C(=O)CH₃ |
| Molecular Formula | C₁₀H₉FO₃ |
| Physical State | Solid (typically crystalline) or oil (if impure) |
| Solubility | Soluble in organic solvents (DCM, Ethyl Acetate); insoluble in water.[1][2][3][4] |
| Key Hazard | Halogenated : Generates HF upon combustion.[1][2] Irritant : Alpha-substituted acetophenones can be lachrymatory. |
Critical Safety Note: The "Fluorine Factor"
Unlike standard acetophenones, the para-fluorine substituent fundamentally changes the disposal pathway.[2] Standard high-temperature incineration of this compound releases hydrogen fluoride (HF) gas.
-
Risk: HF is highly corrosive to incinerator linings and toxic if released.
-
Operational Control: You must flag this waste as "Halogenated" so it is routed to a facility with caustic scrubbers (e.g., NaOH quench) in their exhaust stack.[2]
Waste Stream Segregation Protocol
Effective disposal starts at the bench. You must segregate this compound based on its current physical state.
Scenario A: Pure Solid Substance
-
Container: High-density polyethylene (HDPE) or glass jar with a Teflon-lined cap.
-
Labeling: "Hazardous Waste - Solid - Halogenated Organic."
-
Compatibility: Do not mix with strong oxidizers or strong bases (hydrolysis may release the more volatile/irritating alpha-hydroxy ketone).
Scenario B: Dissolved in Solution (Reaction Mixture)
-
Solvent Check:
-
If dissolved in DCM/Chloroform : It is already in a Halogenated stream.
-
If dissolved in Ethyl Acetate/Hexane : You must cross-contaminate this stream into the "Halogenated Waste" container.
-
-
Rule of Thumb: If the mixture contains >1-2% halogenated content (by volume or weight), the entire container is classified as Halogenated Waste.[2]
Step-by-Step Disposal Procedure
Phase 1: Packaging & Labeling
-
Select Primary Container: Use a wide-mouth HDPE jar for solids or a safety can/glass bottle for liquids. Ensure the closure is vapor-tight.
-
Apply Hazardous Waste Label:
-
Constituents: List "this compound" explicitly.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the primary container inside a secondary tray to capture potential leaks or weeping.
Phase 2: Waste Stream Hand-off[1]
-
Manifest Declaration: When filling out your institution's waste manifest, ensure the "Halogenated" box is checked.
-
Storage: Store in a satellite accumulation area (SAA) away from heat sources and oxidizers.
-
Pickup: Arrange transfer to Environmental Health & Safety (EHS) personnel.
Decision Logic: Disposal Workflow
The following diagram illustrates the decision process for properly routing this chemical.
Figure 1: Decision matrix for segregating fluorinated organic intermediates.
Spill Management & Emergency Response
In the event of a spill in the laboratory:
-
Evacuate & Ventilate: If the spill is significant (>10g/10mL) or outside a fume hood, evacuate the immediate area. The alpha-keto ester moiety can act as a lachrymator (tear agent).
-
PPE: Wear double nitrile gloves, safety goggles, and a lab coat.[2] If dust is present, use an N95 or P100 respirator.[2]
-
Containment:
-
Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste bag.[2]
-
Liquids: Absorb with vermiculite or a universal spill pad. Do not use combustible materials (like sawdust) if oxidizers are nearby.
-
-
Decontamination: Wipe the surface with a dilute soap/water solution, followed by ethanol. Place all cleanup materials into the Halogenated Waste container.
Regulatory Compliance (US Focus)
-
EPA/RCRA Status: While this specific compound may not be explicitly "P" or "U" listed, it is regulated as a characteristic waste if ignitable (D001) or under the "mixture rule" if combined with listed solvents (F001/F002).[2]
-
Land Disposal Restrictions (LDR): Fluorinated organics are generally prohibited from land disposal without prior treatment (incineration).
-
Sewer Disposal: Strictly Prohibited. Never pour fluorinated organics down the drain; they persist in the environment and can damage municipal water treatment infrastructure.
References
-
Sigma-Aldrich. Safety Data Sheet: 4'-Fluoroacetophenone (Precursor/Analog). Retrieved from (Note: Verify specific CAS on container).
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes & Lists (RCRA). Retrieved from .
-
Fisher Scientific. Chemical Resistance of Plastics (HDPE/LDPE). Retrieved from .
-
National Institutes of Health (NIH) - PubChem. 4'-Fluoroacetophenone Compound Summary. Retrieved from .
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
